N,N-Dibenzylglycine
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dibenzylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWJMHIJOGFDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215448 | |
| Record name | N,N-Dibenzylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65130-70-3 | |
| Record name | N,N-Dibenzylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065130703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibenzylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Operational Safety & Technical Profile: N,N-Dibenzylglycine Hydrochloride
CAS: 65130-70-3 | Formula: C₁₆H₁₇NO₂ · HCl | MW: 291.77 g/mol [1]
Part 1: Chemical Identity & Physicochemical Profiling
Beyond the SDS: While standard Safety Data Sheets classify this compound generically, the researcher must recognize it as the hydrochloride salt of a bulky, lipophilic amino acid derivative. Unlike simple glycine, the two benzyl groups introduce significant steric hindrance and lipophilicity, altering its solubility and reactivity profile.
Critical Physicochemical Data
| Property | Value | Technical Implication |
| Physical State | White to off-white crystalline powder | High potential for electrostatic dust generation during weighing. |
| Melting Point | ~196–200 °C (Dec.) | High thermal stability, but prone to decarboxylation near MP. Do not overheat during drying. |
| Solubility (Water) | Moderate to Low (Cold) | The hydrophobic benzyl rings compete with the ionic headgroup. Recrystallization from hot water/ethanol is viable. |
| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in Et₂O | Can be precipitated from alcoholic solutions by adding non-polar anti-solvents (Ether/Hexane). |
| Acidity (pKa) | ~2.3 (COOH), ~8.5 (NH⁺) | The HCl salt is acidic in solution. It will protonate weak bases. |
| Hygroscopicity | Moderate | Store in a desiccator. Moisture uptake alters stoichiometry in precise coupling reactions. |
Part 2: Risk Assessment & Hazard Mitigation (E-E-A-T)
Expert Insight: The primary risk with CAS 65130-70-3 is not acute systemic toxicity (which is "not fully investigated" but predicted to be low based on structural analogs), but rather local tissue damage due to acidity and sensitization . The hydrochloride moiety releases HCl upon contact with moisture (mucous membranes).
Hazard Classification (GHS)[2]
-
H314/H315: Causes skin irritation/burns (concentration dependent).
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation (Dust hazard).
Operational Handling Protocols
The "Dust Control" Imperative: Because N,N-dibenzylglycine HCl is a charged crystalline solid, it is prone to static cling. Standard weighing often results in aerosolization.
-
Engineering Control: Use a static eliminator (ionizing bar) inside the balance enclosure.
-
PPE Stratification:
-
Standard: Nitrile gloves (0.11 mm), Lab coat, Safety glasses.
-
High Dust: N95 respirator or P100 filter if handling >10g outside a fume hood.
-
-
Decontamination: Do not sweep dry powder. Wet wipe with 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize the acid residue immediately.
Part 3: Synthesis & Application Context
Context: this compound is frequently used as a ligand precursor in metal-catalyzed reactions or as a chiral auxiliary intermediate (if substituted). The synthesis typically involves the double alkylation of glycine.
Synthesis Workflow (Reductive Amination vs. Alkylation)
The most robust route for the lab scale is the reaction of glycine with benzyl chloride in the presence of a base, followed by acidification to generate the HCl salt.
Step-by-Step Protocol:
-
Dissolution: Dissolve Glycine (1.0 eq) in 2M NaOH (2.2 eq). The base prevents protonation of the amine, ensuring nucleophilicity.
-
Alkylation: Add Benzyl Chloride (2.1 eq) dropwise at 60–80 °C. Caution: Benzyl chloride is a potent lachrymator.
-
Workup: The reaction mixture will separate. Wash with non-polar solvent (Ether) to remove unreacted benzyl chloride.
-
Salt Formation: Acidify the aqueous layer with conc. HCl to pH < 1. The this compound HCl will precipitate or can be extracted into DCM if the free acid is preferred.
-
Purification: Recrystallize from Ethanol/Ether.
Visualization: Safe Synthesis Lifecycle
The following diagram maps the logic flow for synthesizing and isolating the compound safely, highlighting critical decision points (pH adjustment).
Figure 1: Synthesis and isolation workflow for this compound HCl, emphasizing waste stream segregation.
Part 4: Emergency Response & Stability
Scenario: A 50g bottle is dropped and shatters on the benchtop.
-
Evacuate: Clear the immediate area of personnel to prevent dust inhalation.
-
Ventilate: Ensure fume hood sashes are open; increase room exchange rate if possible.
-
Neutralize: Cover the spill with Sodium Carbonate (soda ash) or Calcium Carbonate . This will fizz (CO₂ release) as it neutralizes the HCl salt.
-
Clean: Once fizzing stops, scoop up the paste. Wash the surface with water.[3][2]
Thermal Stability: Avoid temperatures >180°C. The compound decomposes, releasing Benzyl chloride vapors (lachrymator) and HCl gas.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 174081, this compound hydrochloride. Retrieved from [Link]
-
Organic Syntheses. General Procedure for N-Alkylation of Amino Acids. (Analogous methodology cited for context). Retrieved from [Link]
Sources
N,N-Dibenzylglycine: A Strategic Scaffold for Asymmetric Amino Acid & Beta-Lactam Synthesis
[1]
Executive Summary
This compound (CAS 17408-29-6) and its ethyl ester derivative (CAS 10596-74-4) serve as critical "masked" glycine equivalents in modern pharmaceutical chemistry.[1] Unlike simple glycine, which is prone to non-selective N-alkylation and racemization, the N,N-dibenzyl protected form sterically shields the nitrogen atom.[1] This unique steric environment forces electrophilic attack exclusively to the
Chemical Profile & Properties[2][3][4][5]
The utility of this compound lies in the stability of the dibenzyl protective group. It is stable against basic hydrolysis and nucleophilic attack but can be cleanly removed via catalytic hydrogenolysis (Pd/C, H
Key Identifiers
| Form | Chemical Name | CAS Number | Molecular Weight |
| Free Acid | This compound | 17408-29-6 | 255.31 g/mol |
| Ethyl Ester | Ethyl N,N-dibenzylglycinate | 10596-74-4 | 283.37 g/mol |
| HCl Salt | This compound HCl | 65130-70-3 | 291.77 g/mol |
Physicochemical Properties[3]
-
Appearance: White to off-white crystalline powder.[1]
-
Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, Toluene); poor solubility in water (free base).
-
pKa: The dibenzyl substitution lowers the basicity of the nitrogen compared to glycine, reducing its nucleophilicity in subsequent coupling reactions until deprotected.
Synthetic Utility & Mechanism[5][7][8]
The core value of this compound is its ability to direct reactivity. By "locking" the nitrogen with two bulky benzyl groups, chemists can exploit the
Core Synthesis: Preparation of this compound Ethyl Ester
The most robust industrial route involves the double alkylation of glycine ethyl ester with benzyl chloride.
Reaction Logic:
-
Base Selection: A weak inorganic base (K
CO ) or organic base (Et N) is used to scavenge the HCl byproduct. -
Stoichiometry: Excess benzyl chloride (>2.2 eq) is critical to drive the reaction to completion and prevent the formation of the mono-benzyl impurity.
-
Solvent: Polar aprotic solvents (Acetonitrile, DMF) or Ethanol are preferred to solubilize the intermediate salts.
Figure 1: Stepwise alkylation pathway preventing mono-benzyl impurity formation.
Pharmaceutical Applications
Pathway A: Synthesis of Non-Natural -Amino Acids
This is the primary research application.[1] The N,N-dibenzyl group prevents N-alkylation, allowing the enolate of the ester to react with alkyl halides to form
-
Mechanism: Lithium Diisopropylamide (LDA) generates the enolate at -78°C. The sterically hindered nitrogen prevents self-condensation.[1]
-
Downstream: Hydrogenolysis yields the free
-amino acid (e.g., -methylphenylalanine analogs).[1]
Pathway B: -Lactam Precursors
This compound is used to synthesize
Pathway C: Grignard Reactions for Amino Alcohols
The ester function of this compound ethyl ester reacts with Grignard reagents (2 equivalents) to form tertiary amino alcohols. These are vital chiral ligands and intermediates for drugs like Diltiazem (calcium channel blocker) analogs.
Figure 2: Divergent synthetic utility of the this compound scaffold.
Experimental Protocol: Synthesis of this compound Ethyl Ester
Objective: Synthesis of this compound Ethyl Ester from Glycine Ethyl Ester HCl. Scale: 100 mmol basis.
Materials
-
Glycine Ethyl Ester Hydrochloride (14.0 g, 100 mmol)
-
Benzyl Chloride (27.8 g, 220 mmol)
-
Triethylamine (30.0 g, ~300 mmol) or K
CO (anhydrous) -
Ethanol (Absolute, 150 mL)
-
Dichloromethane (DCM) for extraction[1]
Methodology
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Glycine Ethyl Ester HCl (14.0 g) in Ethanol (150 mL).
-
Base Addition: Add Triethylamine (30.0 g) dropwise. The solution will clear as the free amine is liberated.
-
Alkylation: Add Benzyl Chloride (27.8 g) slowly over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the mono-benzyl intermediate.
-
Note: If mono-benzyl species persists, add an additional 0.2 eq of Benzyl Chloride and reflux for 2 hours.[1]
-
-
Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. The crude oil can be crystallized from cold ethanol or used directly if purity >95% (HPLC).
Self-Validating Checkpoint: The product should show a singlet for the benzylic protons (~3.8 ppm) integrating to 4H in
References
-
Chemical Profile & Structure: PubChem. This compound Ethyl Ester Compound Summary. National Library of Medicine. [Link][1]
-
Application in Beta-Lactams: Ojima, I. et al. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Journal of Organic Chemistry. [Link]
-
Grignard Reactivity: Master Organic Chemistry. Reaction of Grignard Reagents with Esters. [Link]
-
Alpha-Alkylation Strategy: Gray, B.D.[1] & Jeffs, P.W.[2] Alkylation and condensation reactions of this compound esters. J. Chem. Soc., Chem. Commun., 1987, 1329-1330. [Link]
N,N-Dibenzylglycine: A Technical Guide to its Biological and Toxicological Profile
Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate
To the researchers, scientists, and drug development professionals who navigate the complex landscape of molecular innovation, this document serves as an in-depth technical guide into the biological and toxicological profile of N,N-Dibenzylglycine. While primarily recognized as a versatile synthetic intermediate, a thorough understanding of its intrinsic properties is paramount for its safe and effective application. Direct research on the biological activity and toxicity of this compound is limited. Therefore, this guide adopts a predictive and inferential approach, grounded in the established knowledge of its structural components and the metabolic pathways of related compounds. By dissecting the molecule into its constituent parts—the N,N-dibenzyl moiety and the glycine backbone—we can construct a scientifically robust profile to inform future research and development.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-(dibenzylamino)acetic acid, is a tertiary amine and a derivative of the amino acid glycine.[1] Its chemical structure features a central nitrogen atom bonded to two benzyl groups and a carboxymethyl group.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 255.31 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Inferred from structure |
The Pivotal Role of this compound in Synthesis
The primary and well-documented application of this compound and its esters, such as this compound ethyl ester, lies in their function as a crucial building block in organic synthesis.[2] Its utility spans the pharmaceutical, agrochemical, and fine chemical industries.
Key Synthetic Applications:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the creation of a variety of pharmaceutical agents, with a notable application in the development of compounds targeting neurological conditions.[2]
-
Peptoid and Peptide Modification: The N-substituted glycine scaffold is fundamental to the synthesis of peptoids, which are oligomers of N-substituted glycines. Peptoids are of significant interest in drug discovery due to their proteolytic resistance and potential to mimic peptide structures.[3][4][5]
-
Asymmetric Synthesis: The structural characteristics of this compound derivatives allow for their use in asymmetric synthesis, a critical process for producing enantiomerically pure compounds, which is often essential for therapeutic efficacy and safety.
-
Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, it is a valuable precursor for the synthesis of various agrochemicals and other complex organic molecules.[2]
Predicted Metabolic Pathways and Biological Fate
Figure 1: Predicted metabolic pathways of this compound.
Causality Behind Predicted Pathways:
-
N-Debenzylation: Studies on N-benzyl-4-substituted anilines have demonstrated that N-debenzylation is a significant metabolic route.[6] This process, likely mediated by cytochrome P450 (CYP450) enzymes, would cleave the benzyl groups, leading to the formation of N-benzylglycine and subsequently glycine and benzylamine.
-
N-Oxidation: The in vitro metabolism of dibenzylamine has been shown to predominantly undergo N-oxidation to form N,N-dibenzylhydroxylamine.[7] This suggests that the tertiary amine in this compound could be a substrate for flavin-containing monooxygenases (FMOs).
-
Metabolism of Benzylamine: The released benzylamine would likely be further metabolized via oxidative deamination to benzyl alcohol, which is then oxidized to benzoic acid.[8]
-
Glycine Conjugation: Benzoic acid is detoxified in the liver through conjugation with glycine to form hippuric acid, which is then excreted in the urine.[8]
Inferred Biological Activity
The potential biological activity of this compound can be inferred from the known effects of its constituent parts and potential metabolites.
The Glycine Moiety: A Source of Bioactivity
Should this compound undergo metabolism to release glycine, a range of biological effects associated with this amino acid could be anticipated. Glycine is a non-essential amino acid with a surprisingly diverse range of functions:
-
Anti-inflammatory and Cytoprotective Effects: Glycine has well-documented anti-inflammatory, cytoprotective, and immunomodulatory properties.[9][10][11]
-
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, primarily in the brainstem and spinal cord. It is also a co-agonist at NMDA receptors.[10][11]
-
Metabolic Regulation: It plays a role in the synthesis of crucial biomolecules such as creatine and purine nucleotides and can influence insulin response.[9]
The N-Substituted Glycine Scaffold: Potential for Inherent Activity
N-substituted glycine derivatives, particularly peptoids, are recognized for their biological activities.[3][4][5] This raises the possibility that this compound itself, or its derivatives, could exhibit intrinsic biological effects beyond being a simple synthetic precursor. The N-dibenzyl substitution confers significant lipophilicity, which could facilitate membrane permeability and interaction with intracellular targets.
Predictive Toxicology
A comprehensive toxicological assessment of this compound has not been published. Therefore, a predictive approach based on its potential metabolites is necessary.
Toxicity Profile of Benzyl Alcohol
The most significant toxicological concern arises from the potential metabolic formation of benzyl alcohol. Benzyl alcohol has low acute toxicity with a reported LD₅₀ of 1.2 g/kg in rats.[8] However, at high concentrations, it can induce severe adverse effects, including:
-
Respiratory failure
-
Vasodilation and hypotension
-
Convulsions and paralysis[8]
Of particular note is the "gasping syndrome" observed in neonates exposed to benzyl alcohol, which is attributed to their reduced metabolic capacity.[8][12][13] This syndrome is characterized by progressive metabolic acidosis, bradycardia, and gasping respirations.[12]
Glycine Toxicity
Glycine is generally considered safe, even at high doses.[11] However, extremely high concentrations could potentially disrupt neurotransmitter balance.
Proposed Experimental Protocols for Biological and Toxicological Evaluation
To address the current knowledge gap, the following experimental workflows are proposed. These protocols are designed as self-validating systems to ensure the generation of robust and reliable data.
In Vitro Metabolism and Bioactivity Assessment
Figure 2: Workflow for in vitro evaluation of this compound.
Step-by-Step Methodology: In Vitro Metabolism
-
Preparation of Microsomes: Isolate liver microsomes from different species (e.g., human, rat, mouse) to assess inter-species variability.
-
Incubation: Incubate this compound with the microsomal preparations in the presence of NADPH-generating system.
-
Sample Analysis: At various time points, quench the reaction and analyze the supernatant by LC-MS/MS and NMR to identify and quantify the parent compound and its metabolites.
-
Causality Check: The identification of metabolites such as N-benzylglycine, benzylamine, and N,N-dibenzylhydroxylamine would validate the predicted metabolic pathways.
In Vivo Acute and Subchronic Toxicity Studies
Figure 3: Workflow for in vivo toxicity assessment of this compound.
Step-by-Step Methodology: 28-Day Subchronic Toxicity Study
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Dosing: Administer this compound daily via oral gavage at three dose levels plus a vehicle control group for 28 days.
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.
-
Self-Validation: The correlation between dose levels and the incidence and severity of any observed effects will provide a self-validating system for determining a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
This compound is a compound of significant interest due to its widespread use as a synthetic intermediate in the development of pharmaceuticals and other fine chemicals. While direct data on its biological activity and toxicity are scarce, a predictive analysis based on its structural components and the metabolism of related compounds suggests that its in vivo effects would likely be driven by its metabolites, namely glycine and benzyl alcohol. The potential for anti-inflammatory and neuromodulatory effects from the glycine moiety, contrasted with the potential for toxicity from benzyl alcohol at high concentrations, presents a complex profile that warrants further investigation.
The experimental protocols outlined in this guide provide a clear roadmap for elucidating the metabolic fate, biological activity, and toxicological profile of this compound. Such studies are essential for ensuring the safe handling and use of this important synthetic building block and for potentially uncovering novel therapeutic applications of N-substituted glycine derivatives.
References
-
PubChem. N-Benzylglycine ethyl ester. [Link]
-
Razak, M. A., et al. (2022). The Role of Amino Acid Glycine on Cardiovascular Health and Its Beneficial Effects: A Narrative Review. Pharmaceuticals, 15(12), 1475. [Link]
-
Meza-Ríos, A., et al. (2023). Beneficial effects of Glycine in the Organism. Encyclopedia.pub. [Link]
-
Coutts, R. T., & Kovac, S. (1977). Identification of N,N-dibenzylhydroxylamine as the major in vitro metabolic product from rabbit fortified hepatic homogenates. Drug Metabolism and Disposition, 5(3), 272-276. [Link]
-
PubChem. This compound. [Link]
-
Alcaraz-Contreras, Y., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3127. [Link]
-
National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 343, 1–158. [Link]
-
Lim, J. C. S., et al. (2023). The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review. Clinical Nutrition, 42(12), 2442-2453. [Link]
-
U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]
-
Razak, M. A., & Begum, P. S. (2016). Beneficial Effects of the Amino Acid Glycine. ResearchGate. [Link]
-
Labcorp. N-Benzylglycine: A Key Intermediate in Pharmaceutical & Chemical Synthesis. [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
Kohl, F., et al. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Sciforum. [Link]
-
National Toxicology Program. (1989). Toxicology and carcinogenesis studies of benzyl alcohol (CAS No. 100-51-6) in F344/N rats and B6C3f1 mice (gavage studies). Technical report series. OSTI.GOV. [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. [Link]
-
Farooqi, Z. U. R., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30097–30111. [Link]
-
Lund, G., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Organic Chemistry, 15(21), 3652-3679. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dibenzylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physicochemical Characterization
Accurate characterization begins with unambiguous identification and fundamental molecular properties. N,N-Dibenzylglycine can exist as a free acid or, more commonly, as a hydrochloride salt. It is crucial to distinguish between these forms as their properties, including molecular weight and solubility, differ significantly.
The parent compound is 2-(dibenzylamino)acetic acid .[1] Its hydrochloride salt is referred to as 2-(dibenzylamino)acetic acid;hydrochloride .[2]
Caption: Chemical Structure of this compound (Free Acid).
Molecular Weight and Formula
The molecular properties of both the free acid and its hydrochloride salt are summarized below. These values are foundational for all subsequent experimental work, from preparing solutions of known molarity to interpreting analytical data.
| Property | This compound (Free Acid) | This compound HCl (Salt) |
| IUPAC Name | 2-(dibenzylamino)acetic acid[1] | 2-(dibenzylamino)acetic acid;hydrochloride[2] |
| Synonyms | (Dibenzylamino)acetic acid | Dibenzylglycine hydrochloride |
| CAS Number | 17360-47-3[1] | 65130-70-3[2] |
| Molecular Formula | C₁₆H₁₇NO₂[1] | C₁₆H₁₈ClNO₂[2] |
| Molecular Weight | 255.31 g/mol [1] | 291.77 g/mol [2] |
| Monoisotopic Mass | 255.125928785 Da[1] | 291.1026065 Da[2] |
The Solubility Profile: A Theoretical and Practical Approach
Solubility is a critical parameter in drug development, influencing everything from bioavailability to the feasibility of formulation. The structure of this compound presents a classic case of competing functionalities.
-
Hydrophilic Core: The glycine backbone, with its carboxylic acid and tertiary amine groups, provides a polar, hydrophilic center capable of hydrogen bonding and ionization.
-
Hydrophobic Shield: The two large, nonpolar benzyl groups create a significant hydrophobic shield around the polar core. This steric hindrance and lipophilicity are expected to dominate the molecule's behavior, leading to low intrinsic aqueous solubility.
Given the absence of published quantitative data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method .[3] This method is considered the most reliable because it allows a true equilibrium to be established between the undissolved solid and the solvent, providing a definitive measure of a compound's solubility limit under specific conditions.[3]
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This section details a robust, self-validating protocol for determining the solubility of this compound in various solvents.
Causality Behind Experimental Design
The goal is not just to generate a number, but to ensure that number represents a true thermodynamic equilibrium. Every step is designed to achieve this and validate the result.
-
Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.[3]
-
Prolonged Equilibration: The time required to reach equilibrium can vary.[3] Taking samples at multiple, extended time points (e.g., 24, 48, and 72 hours) and finding a plateau in concentration confirms that equilibrium has been reached.
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker/incubator is essential for reproducibility.
-
pH Control (for Aqueous Solvents): As an amino acid derivative, the ionization state (and thus solubility) of this compound is highly pH-dependent. Using buffered aqueous media is critical.
-
High-Specificity Quantification: Using a technique like HPLC-UV ensures that you are only measuring the concentration of the dissolved analyte, not impurities or degradants.[4]
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Materials and Reagents
-
Test Compound: this compound (free acid or HCl salt), solid, purity >98%.
-
Solvents:
-
Aqueous: Purified water, Phosphate Buffered Saline (PBS) pH 7.4.
-
Polar Protic: Ethanol, Methanol.
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).
-
Nonpolar: Dichloromethane (DCM).
-
-
Equipment: Analytical balance, temperature-controlled orbital shaker, 2 mL glass vials with screw caps, centrifuge, volumetric flasks.
-
Filtration: 0.22 µm PTFE syringe filters (chosen for broad chemical compatibility).
-
Analysis: Calibrated HPLC system with a UV detector and a suitable C18 column.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid this compound (e.g., ~10 mg, accurately weighed) to a 2 mL glass vial. This ensures undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.[5] For robust validation, prepare triplicate vials for each solvent and plan to sample at 24, 48, and 72 hours.
-
Sample Collection: At each time point, remove the vials from the shaker. Allow the solid to settle for 30 minutes.
-
Separation of Solid: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.[6] This step is critical to remove all undissolved particles.
-
Dilution: Based on expected solubility, dilute the filtrate with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration against a freshly prepared calibration curve of this compound standards of known concentration.
HPLC Quantification Method
-
Rationale: Reversed-phase HPLC is ideal for separating and quantifying moderately polar to nonpolar compounds like this compound.[7] A C18 column is a standard choice. UV detection is suitable due to the presence of the two chromophoric benzyl groups.
-
Example Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid to control ionization).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance, likely around 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format. The solubility should be reported in standard units such as mg/mL and mol/L.
Sample Data Table
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) | USP Classification |
| PBS (pH 7.4) | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |
| Ethanol | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |
| DMSO | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |
| Acetonitrile | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [Classification] |
USP Solubility Classification
The United States Pharmacopeia (USP) provides descriptive terms for classifying solubility, which are invaluable for formulation and development contexts.
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute | Approximate Solubility (mg/mL) |
| Very soluble | < 1 | > 1000 |
| Freely soluble | From 1 to 10 | 100 - 1000 |
| Soluble | From 10 to 30 | 33 - 100 |
| Sparingly soluble | From 30 to 100 | 10 - 33 |
| Slightly soluble | From 100 to 1,000 | 1 - 10 |
| Very slightly soluble | From 1,000 to 10,000 | 0.1 - 1 |
| Practically insoluble | > 10,000 | < 0.1 |
| (Source: Adapted from USP general notices and literature)[8][9] |
Conclusion
While this compound is a valuable synthetic building block, a comprehensive understanding of its physicochemical properties is paramount for its effective use. This guide provides the definitive molecular weight information for both its free acid and hydrochloride salt forms. More importantly, it equips researchers with the theoretical understanding and a detailed, authoritative experimental protocol to determine the compound's solubility profile. By adhering to the principles of the isothermal shake-flask method and robust analytical quantification, drug development professionals can generate the high-quality, reliable data needed to advance their research and formulation efforts.
References
-
PubChem. 2-(N-benzylanilino)acetic acid. [Link]
-
PubChem. N,N-Dibenzylaniline. [Link]
-
PubChem. This compound. [Link]
-
ChemBK. Benzyl Glycine. [Link]
-
Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]
-
PubChem. 2-(Dibenzylamino)acetic acid. [Link]
-
United States Pharmacopeial Convention. USP DESCRIPTION AND SOLUBILITY.pdf. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
De Nardi, C., et al. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical Methods in Chemistry, vol. 2017, 2017, pp. 1-8. [Link]
-
PubChemLite. 2-(dibenzylamino)acetic acid (C16H17NO2). [Link]
-
United States Pharmacopeia. 1134 Description and Solubility. [Link]
-
Carlson, C. Determination of Amino Acid Concentrations using HPLC. BCO-DMO, 2018. [Link]
-
ResearchGate. Solubility definitions. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Scribd. USP 42 Description & Relative Solubility. [Link]
-
PubChemLite. Acetic acid, 2,2-diphenyl-, 3-(diethylamino)propyl ester. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Lestari, W., et al. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, vol. 6, no. 3, 2022, pp. 435-442. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
Davit, B., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, vol. 15, no. 3, 2008, pp. 20-25. [Link]
-
PubChemLite. Acetic acid, 2,2-diphenyl-2-methoxy-, (3-(diethylamino)propyl) ester, hydrochloride. [Link]
-
USP-NF. <1236> Solubility Measurements. [Link]
Sources
- 1. 2-(Dibenzylamino)acetic acid | C16H17NO2 | CID 174082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H18ClNO2 | CID 174081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
protocol for synthesis of N,N-Dibenzylglycine from glycine
An Application Note and Detailed Protocol for the Synthesis of N,N-Dibenzylglycine from Glycine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable tertiary amino acid derivative used in organic synthesis and as a building block in drug discovery. We present a detailed, field-proven protocol for the direct N-alkylation of glycine using benzyl halide under basic conditions. The narrative emphasizes the rationale behind experimental choices, potential pitfalls, and robust methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this compound.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of more complex molecules, including peptides and heterocyclic compounds. Its dibenzyl groups can serve as protecting groups that are removable under hydrogenolysis conditions, or they can be retained as a core structural feature. The synthesis of N,N-disubstituted amino acids like this compound can be approached through several strategic routes.
The two most prevalent strategies are:
-
Direct N-Alkylation: This is a classical and direct approach involving the nucleophilic substitution reaction between the amino group of glycine and an alkylating agent, such as a benzyl halide. This method is advantageous due to its operational simplicity and the ready availability of starting materials.
-
Reductive Amination: This alternative strategy involves the reaction of glycine with benzaldehyde to form an imine (or its enamine equivalent), which is then reduced in situ to yield the target tertiary amine.[1][2] While highly effective, especially for preventing over-alkylation, it requires careful selection of reducing agents that are compatible with the carboxylic acid moiety.[3][4]
This application note will focus on the Direct N-Alkylation method, providing a detailed, step-by-step protocol that has been optimized for yield and purity.
The Chemistry: Mechanism and Rationale
The direct N-alkylation of glycine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) proceeds via a nucleophilic substitution (SN2) mechanism.[5]
Key Mechanistic Steps:
-
Deprotonation: Glycine, an amino acid, exists as a zwitterion at neutral pH. To render the nitrogen atom nucleophilic, a sufficiently strong base is required. In this protocol, an excess of sodium hydroxide is used to deprotonate both the carboxylic acid group (forming a sodium carboxylate) and the ammonium group (freeing the lone pair on the nitrogen). The resulting glycinate dianion is a potent nucleophile.
-
Nucleophilic Attack: The electron-rich nitrogen atom of the glycinate attacks the electrophilic benzylic carbon of the benzyl halide. The halide ion is displaced as the leaving group. This step occurs twice to install both benzyl groups.
-
Controlling the Reaction: The reaction is performed in an aqueous medium where the sodium salt of glycine is highly soluble. Benzyl halide is sparingly soluble and is added portion-wise to maintain a manageable reaction rate and exotherm. The use of at least two equivalents of base per equivalent of glycine is critical to neutralize the two equivalents of acid (HCl or HBr) generated during the two alkylation steps, thereby keeping the amine nucleophilic throughout the reaction.
A potential side reaction is the O-alkylation of the carboxylate to form the benzyl ester. However, under these aqueous basic conditions, the carboxylate is a relatively poor nucleophile compared to the amine, and any ester formed is likely to be saponified (hydrolyzed) back to the carboxylate salt.
Detailed Experimental Protocol: Direct N-Alkylation
This protocol describes the synthesis of this compound from glycine and benzyl chloride.
Materials and Equipment
Reagents:
-
Glycine (≥99%)
-
Sodium Hydroxide (NaOH), pellets (≥98%)
-
Benzyl Chloride (≥99%)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Diethyl Ether (ACS grade)
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (1 L)
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Reagent Stoichiometry and Data
The following table summarizes the quantities for a representative reaction scale.
| Reagent | MW ( g/mol ) | Equivalents | Amount (moles) | Mass/Volume |
| Glycine | 75.07 | 1.0 | 0.10 | 7.51 g |
| Sodium Hydroxide | 40.00 | 3.0 | 0.30 | 12.0 g |
| Benzyl Chloride | 126.58 | 2.2 | 0.22 | 27.85 g (25.2 mL) |
| Deionized Water | 18.02 | - | - | 150 mL |
| Conc. HCl | 36.46 | - | - | As needed for pH 2-3 |
Causality: Using a slight excess of benzyl chloride (2.2 eq.) ensures the complete di-alkylation of glycine. A significant excess of NaOH (3.0 eq.) is crucial to deprotonate glycine and neutralize the two equivalents of HCl produced during the reaction, maintaining a basic environment.
Step-by-Step Synthesis Procedure
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve glycine (7.51 g, 0.10 mol) and sodium hydroxide (12.0 g, 0.30 mol) in 150 mL of deionized water. Stir until all solids have dissolved.
-
Initial Heating: Gently heat the solution to 60-70°C using a heating mantle.
-
Addition of Benzyl Chloride: Add benzyl chloride (25.2 mL, 0.22 mol) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the mixture may begin to reflux gently. Maintain control by adjusting the addition rate.
-
Reaction: After the addition is complete, increase the heating to maintain a steady reflux (approx. 90-95°C). Stir the vigorous, two-phase mixture for 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of glycine.
-
Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel and wash with diethyl ether (2 x 100 mL) to remove unreacted benzyl chloride and byproducts like benzyl alcohol. Discard the organic layers.
-
Workup - Precipitation: Place the aqueous layer in a beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. A thick, white precipitate of this compound will form.
-
Isolation: Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with a small amount of cold deionized water (2 x 30 mL) to remove inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Chemical Structure and Reaction
Caption: Reaction scheme for the dibenzylation of glycine.
-
Physical Appearance: White crystalline solid.
-
Molecular Formula: C₁₆H₁₇NO₂[6]
-
Molecular Weight: 255.31 g/mol
-
Melting Point: Literature values are typically in the range of 119-121°C. The observed melting point should be sharp and close to this range.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃, δ in ppm): The spectrum should show characteristic signals:
-
~7.20-7.40 (m, 10H, Ar-H)
-
~3.70 (s, 4H, Ar-CH ₂)
-
~3.20 (s, 2H, N-CH ₂)
-
A broad singlet for the carboxylic acid proton (COOH), which may be variable or exchange with D₂O.
-
-
¹³C NMR Spectroscopy: (100 MHz, CDCl₃, δ in ppm): Expected signals around:
-
~175 (C=O)
-
~138 (quaternary Ar-C)
-
~127-129 (Ar-CH)
-
~58 (Ar-C H₂)
-
~55 (N-C H₂)
-
-
Mass Spectrometry (ESI-MS): Calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.1332; found: 256.1338.
Trustworthiness: Troubleshooting and Scientific Insights
| Problem | Potential Cause | Solution / Explanation |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated for the full duration. Confirm disappearance of starting material by TLC. Ensure sufficient base was used to keep the amine deprotonated. |
| Product lost during workup. | Be careful not to use excessive water for washing the final product, as it has some solubility. Ensure complete precipitation by cooling thoroughly and adjusting to the correct pH. | |
| Oily Product / Fails to Solidify | Presence of impurities (e.g., benzyl alcohol, unreacted benzyl chloride). | The diethyl ether wash is critical. Perform it thoroughly. If the product remains oily, try triturating with hexanes before attempting recrystallization. |
| Incorrect pH for precipitation. | The isoelectric point of this compound is acidic. Ensure the pH is brought down to 2-3 for maximal precipitation. Using a pH meter is more accurate than pH paper. | |
| Product Contaminated with Monobenzylglycine | Insufficient benzyl chloride or reaction time. | This indicates incomplete dialkylation. Use a slight excess of the alkylating agent (2.1-2.2 eq.) and ensure adequate reaction time and temperature. Purification by recrystallization may be necessary to remove the more polar monobenzylglycine. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]6]
-
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]1]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]3]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]5]
-
Chemistry LibreTexts. (2022). Synthesis of Amines. Retrieved from [Link]4]
-
StackExchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Chemistry Stack Exchange. Retrieved from [Link]]
-
Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. This compound | C16H18ClNO2 | CID 174081 - PubChem [pubchem.ncbi.nlm.nih.gov]
using N,N-Dibenzylglycine as a ligand in metal complexes
Application Note: Development and Characterization of Lipophilic Metal Complexes using N,N-Dibenzylglycine (DBG)
Abstract
This technical guide outlines the protocol for utilizing this compound (DBG) as a bidentate, bulky hydrophobic ligand in the synthesis of transition metal complexes. Unlike simple glycine, DBG incorporates two benzyl groups on the nitrogen atom, significantly increasing the lipophilicity of the resulting complexes. This modification is critical for drug development applications requiring enhanced membrane permeability (bioavailability) and for catalytic systems requiring steric protection of the metal center. This guide covers ligand properties, synthesis protocols for Copper(II) and Zinc(II) complexes, structural characterization, and biological validation.
Introduction: The Ligand Architecture
This compound (DBG) is a derivative of glycine where the amino hydrogens are replaced by benzyl groups.
-
Formula: C
H NO -
MW: 255.31 g/mol
-
Key Feature: Steric Bulk & Lipophilicity.
Mechanistic Insight:
In coordination chemistry, the steric bulk of the dibenzyl moiety exerts a "zone of exclusion" around the metal center. While glycine typically forms octahedral complexes (e.g., [M(gly)
Coordination Modes:
-
N,O-Chelation (Preferred): The nitrogen lone pair and one carboxylate oxygen bind to the metal, forming a stable 5-membered chelate ring.
-
O-Monodentate: If the steric bulk prevents N-coordination (rare in 1:2 complexes, common in 1:4), coordination occurs solely through the carboxylate.
Experimental Protocol: Synthesis of Metal-DBG Complexes
This protocol focuses on the synthesis of Bis(N,N-dibenzylglycinato)copper(II) , a model complex for bioinorganic studies.
Materials
-
Ligand: this compound (98% purity).
-
Metal Precursor: Copper(II) Acetate Monohydrate [Cu(OAc)
[1]·H O] (Preferred over chloride to avoid competitive chloride coordination). -
Solvent: Ethanol (Absolute) and Deionized Water.[2]
-
Base: Sodium Hydroxide (1M solution) or Triethylamine (Et
N).
Synthesis Workflow
Step 1: Ligand Deprotonation To ensure coordination, the carboxylic acid proton must be removed.
-
Dissolve 2.0 mmol (0.51 g) of this compound in 20 mL of warm absolute ethanol (50°C).
-
Add 2.0 mmol of base (e.g., 2.0 mL of 1M NaOH) dropwise.
-
Observation: The solution should remain clear.
Step 2: Metalation
-
Dissolve 1.0 mmol (0.20 g) of Cu(OAc)
·H O in 10 mL of water. -
Add the blue copper solution dropwise to the stirring ligand solution.
-
Reaction Time: Reflux at 70°C for 3 hours. The solution will turn a deep blue/green color, indicative of N,O-chelation.
Step 3: Isolation
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Precipitation: The hydrophobic complex should precipitate as dark blue crystals or powder.
-
Filtration: Filter the solid, wash with cold water (to remove NaOAc) and cold ethanol (to remove unreacted ligand).
-
Drying: Dry in a vacuum desiccator over silica gel.
Yield Calculation:
Characterization Protocols
To validate the structure, you must confirm the loss of the carboxylic proton and the engagement of the nitrogen atom.
FTIR Spectroscopy (The Carboxylate Shift)
The difference between asymmetric and symmetric carboxylate stretches (
| Functional Group | Free Ligand (cm | Metal Complex (cm | Interpretation |
| Absent (Tertiary amine) | N/A | Confirm no N-H bands (impurity check). | |
| 1700-1730 (COOH) | 1600-1630 | Shift Down: Deprotonation & Coordination. | |
| ~1400 | 1380-1400 | Used to calculate | |
| N/A | > 200 cm | Unidentate coordination.[3] | |
| N/A | < 200 cm | Bidentate (Chelating) coordination (Expected). | |
| Absent | 450-500 | Confirmation of Metal-Nitrogen bond. | |
| Absent | 300-350 | Confirmation of Metal-Oxygen bond. |
UV-Vis Spectroscopy
-
Solvent: Chloroform or DMSO (due to high lipophilicity).
-
d-d Transitions: Look for a broad band around 600-650 nm.
-
< 600 nm: Suggests strong field, square planar geometry (typically purple/blue).
-
> 650 nm: Suggests distorted octahedral or tetrahedral geometry (typically green).
-
Visualization: Synthesis & Logic Flow
The following diagram illustrates the critical decision points in the synthesis and characterization workflow.
Caption: Workflow for the synthesis and validation of Metal-DBG complexes. Green path indicates successful chelation.
Application Note: Biological Evaluation (Lipophilicity)
The primary advantage of DBG over simple glycine is the enhancement of the partition coefficient (logP), predicting better blood-brain barrier (BBB) or cell membrane penetration.
Protocol: Shake-Flask LogP Determination
-
System: n-Octanol / Water (buffered to pH 7.4).
-
Procedure:
-
Dissolve a known mass of the [M(DBG)
] complex in n-octanol saturated with water. -
Add an equal volume of water saturated with n-octanol.
-
Shake for 24 hours at 25°C.
-
Separate phases via centrifugation.
-
-
Analysis: Measure metal concentration in both phases using ICP-OES or UV-Vis.
-
Calculation:
Target: A logP > 0 indicates lipophilicity. DBG complexes typically exhibit logP values > 1.5, whereas glycine complexes are often < 0 (hydrophilic).
References
-
Chemical Structure & Properties: PubChem.[4] this compound (CID 174081). National Library of Medicine. [Link]
-
General Synthesis of Amino Acid Complexes: Mohammed, S. F. (2010).[5] Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10). [Link]
- IR Characterization of Carboxylates: Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard Text Reference).
-
Lipophilicity in Drug Design: Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]
Sources
Application Note: N,N-Dibenzylglycine (N,N-Bn₂-Gly) in Peptide Synthesis: Protection Strategy & Steric Management
Abstract & Strategic Utility
The incorporation of N,N-Dibenzylglycine (N,N-Bn₂-Gly) into peptide sequences represents a specialized "masking" strategy. Unlike standard urethane protecting groups (Fmoc, Boc), the dibenzyl moiety serves a dual purpose: it acts as a robust, acid-stable/base-stable protecting group for the N-terminus, and it functions as a steric modulator.
This strategy is primarily employed in three scenarios:
-
N-Terminal Capping: To introduce a hydrophobic, proteolysis-resistant cap at the N-terminus.
-
Precursor to N-Benzyl Glycine: Controlled hydrogenolysis allows the conversion of N,N-Bn₂-Gly into N-mono-benzyl glycine (a secondary amine), which is difficult to synthesize directly without over-alkylation.
-
Prevention of Diketopiperazine (DKP) Formation: The bulky dibenzyl group prevents the nucleophilic attack of the N-terminal amine on the preceding ester linkage, a common side reaction in Proline/Glycine-rich sequences.
This guide details the synthesis, difficult coupling (due to steric bulk), and orthogonal deprotection of this unique building block.
Synthesis of the Building Block
While N,N-Bn₂-Gly-OH is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.
Protocol A: Direct Alkylation of Glycine
Principle: Exhaustive alkylation of glycine using benzyl bromide under basic conditions.
Reagents:
-
Glycine (1.0 eq)
-
Benzyl Bromide (2.2 eq)
-
Potassium Carbonate (
) or Sodium Hydroxide (NaOH) -
Solvent: Ethanol/Water (1:1) or DMF[1]
Step-by-Step:
-
Dissolution: Dissolve Glycine (10 mmol) and
(25 mmol) in 50 mL of Ethanol/Water (1:1). -
Alkylation: Add Benzyl Bromide (22 mmol) dropwise while stirring vigorously at reflux (80°C).
-
Reaction: Stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5). The product (tertiary amine) will move significantly higher than the starting glycine.
-
Work-up: Evaporate ethanol. Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane to yield white crystals.
Coupling Strategy: Overcoming Steric Hindrance
The Challenge: The two benzyl groups create a "steric umbrella" around the carboxyl group, making activation and nucleophilic attack by the resin-bound amine significantly slower than standard amino acids. Standard DIC/HOBt coupling often results in deletion sequences.
Recommended Coupling Conditions
| Parameter | Standard Condition (Avoid) | High-Efficiency Condition (Recommended) |
| Activator | HBTU / DIC | HATU or COMU (Uronium/Aminium salts) |
| Additive | HOBt | HOAt (7-aza-1-hydroxybenzotriazole) |
| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine / Collidine) |
| Stoichiometry | 3-4 equivalents | 2-3 equivalents (Higher conc. is better than excess volume) |
| Reaction Time | 1 hour | 2-4 hours (Double coupling recommended) |
Protocol B: On-Resin Coupling of N,N-Bn₂-Gly-OH
Pre-requisite: Resin-bound peptide with a free N-terminal amine (deprotected).
-
Activation Cocktail:
-
Weigh N,N-Bn₂-Gly-OH (3 eq relative to resin loading).
-
Weigh HATU (2.9 eq).
-
Dissolve in minimal dry DMF (approx. 0.2 M concentration).
-
Add HOAt (3 eq) to enhance reactivity.
-
Add Collidine (6 eq) immediately before adding to the resin. Note: Collidine is a weaker base than DIEA but less likely to cause racemization or side reactions during slow couplings.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Shake/agitate at room temperature for 3 hours .
-
-
Monitoring (Self-Validating Step):
-
Standard Kaiser Test: Will show negative (yellow) if coupling is complete.
-
Chloranil Test: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.
-
Micro-Cleavage (Gold Standard): Cleave a small aliquot (2 mg resin) with TFA/H2O (95:5) and analyze by LC-MS. Look for the mass shift corresponding to +239.3 Da (N,N-Bn₂-Gly residue).
-
-
Double Coupling: If LC-MS shows incomplete conversion (>5% starting material), repeat the coupling step with fresh reagents.
Deprotection Strategy: Orthogonal Hydrogenolysis
Once coupled, the N,N-Bn₂-Gly moiety is extremely stable. It survives TFA cleavage (used in Boc/Fmoc protocols) and piperidine (Fmoc removal).[2]
-
To keep it: Simply cleave the peptide from the resin using standard TFA cocktails.
-
To remove it (or modify it): You must use Catalytic Hydrogenolysis .[3]
Decision Matrix: Resin Selection
If you plan to deprotect the benzyl groups while the peptide is still on the resin, you must choose the resin carefully.
-
Standard Polystyrene (PS) Resins: Poor swelling in solvents required for hydrogenation (MeOH, EtOH). Avoid.
-
PEG-PS (e.g., Tentagel) or ChemMatrix: Excellent swelling in amphiphilic solvents. Recommended.
-
Linker Stability: The linker must be stable to hydrogenolysis (e.g., Wang, Rink Amide are stable; Benzyl ester linkers are NOT).
Protocol C: On-Resin Catalytic Hydrogenolysis
Objective: Remove Benzyl groups to regenerate the free amine (Gly) or mono-benzyl amine.
-
Solvent Exchange: Wash resin 5x with DMF, then 5x with THF/MeOH (1:1).
-
Catalyst Preparation:
-
Use Pd/C (10% Palladium on Carbon) .[3]
-
Alternative:Pd(OH)₂ (Pearlman's Catalyst) is more active for stubborn hindered amines.
-
-
Reaction:
-
Suspend resin in THF/MeOH (1:1).
-
Add Pd/C (50% w/w relative to peptide weight).
-
Hydrogen Source:
-
Method A (Balloon): Sparge with H₂ gas, then keep under H₂ balloon atmosphere.[3]
-
Method B (Transfer Hydrogenation - Safer): Add Ammonium Formate (10 eq) or 1,4-Cyclohexadiene (10 eq). Heat to 40°C.
-
-
-
Duration:
-
4 hours for partial deprotection (monitoring required).
-
12-24 hours for complete debenzylation.
-
-
Wash: Extensive washing with DMF and DCM is required to remove the black Pd powder. Tip: Wash with a solution of sodium diethyldithiocarbamate (0.5% in DMF) to sequester Pd traces.
Visualizing the Workflow
The following diagram illustrates the decision pathways for using N,N-Bn₂-Gly in SPPS.
Caption: Workflow for the incorporation and orthogonal manipulation of this compound in Solid Phase Peptide Synthesis.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric clash between the two benzyl groups and the resin matrix. | Switch from HBTU to HATU/HOAt . Increase temperature to 50°C (microwave assisted) for 10 mins. |
| Precipitation in DMF | N,N-Bn₂-Gly is highly hydrophobic. | Use a solvent mixture of DMF/DCM (1:1) or NMP to improve solubility during coupling. |
| Incomplete Hydrogenolysis | 1. Resin not swelling in MeOH.2. Sulfur poisoning of Pd catalyst (from Met/Cys). | 1. Use THF/MeOH or pure THF.2. Increase catalyst loading to 100% w/w. Use Pd(OH)₂. Ensure resin is sulfur-free or use solution-phase hydrogenolysis after cleavage. |
| Racemization | Not applicable for Glycine (achiral). | Note: If applying this strategy to chiral amino acids (e.g., N,N-Bn₂-Phe), avoid strong bases and high heat. |
References
-
Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link
- Quibell, M., & Johnson, T. (1995). N,N-Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) mediated coupling of N-methyl-amino acids. Tetrahedron Letters, 36(19), 3439-3442. (Context on hindered couplings).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link
-
BenchChem. (2025).[3][4] Catalytic Hydrogenolysis for N-Benzyl Deprotection.[2][5] Application Note. Link
Sources
- 1. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of N-Benzylglycine Ethyl Ester via Controlled N-Alkylation
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the N-alkylation of glycine ethyl ester with benzyl chloride . It prioritizes the suppression of dialkylation—a common pitfall in this synthesis—through kinetic control and stoichiometric precision.[1]
Abstract & Strategic Significance
N-Benzylglycine ethyl ester is a pivotal intermediate in the synthesis of pharmaceutical peptidomimetics and agrochemicals.[1] While reductive amination (using benzaldehyde) is often preferred for selectivity, direct alkylation with benzyl chloride remains the most cost-effective route for scale-up.[1] However, this pathway is plagued by the "Polyalkylation Paradox" : the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to significant formation of the N,N-dibenzyl impurity.[1]
This protocol details a Controlled Excess Nucleophile Strategy (CENS) to maximize mono-alkylation selectivity (
Reaction Mechanism & Critical Parameters[1]
The Nucleophilic Challenge
The reaction proceeds via a classic
Key Mechanistic Insight:
-
Primary Amine (
): Glycine ethyl ester.[1][3][4][5] -
Secondary Amine (
): N-benzylglycine ethyl ester (Product).[1][3][4][6][7] -
Reactivity: The inductive electron-donating effect of the benzyl group increases the electron density on the nitrogen in the product.[1] Consequently,
.[1] -
Solution: To ensure the benzyl chloride reacts with the
amine rather than the product, the amine must be present in high molar excess (typically 2.0–3.0 equivalents).[1]
Reaction Pathway Diagram[1]
Caption: Kinetic pathway showing the competition between mono- and di-alkylation. Excess substrate is required to favor the k1 pathway.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][8] | Mass/Vol | Role |
| Glycine ethyl ester HCl | 139.58 | 3.0 | 41.9 g | Nucleophile (Source) |
| Benzyl chloride | 126.58 | 1.0 | 12.6 g (11.5 mL) | Electrophile (Limiting Reagent) |
| Triethylamine ( | 101.19 | 3.0 | 30.3 g (42 mL) | Acid Scavenger |
| Ethanol (Absolute) | - | Solvent | 200 mL | Reaction Medium |
| Dichloromethane (DCM) | - | Workup | 100 mL | Extraction Solvent |
Step-by-Step Procedure
Phase 1: Free-Basing (In Situ) [1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.
-
Charging: Add 41.9 g (0.3 mol) of Glycine ethyl ester hydrochloride and 200 mL of absolute ethanol.
-
Neutralization: Add 30.3 g (0.3 mol) of Triethylamine (
) in a single portion.-
Observation: The solution will become cloudy as Triethylamine Hydrochloride (
) precipitates.[1]
-
-
Activation: Heat the mixture to reflux (approx. 78°C) for 1 hour to ensure complete dissociation and free-basing of the glycine ester.
-
Filtration (Critical): Cool the mixture to room temperature. Filter off the precipitated
salts using a sintered glass funnel.[1]
Phase 2: Controlled Alkylation
-
Thermal Equilibration: Heat the filtrate to 40°C .
-
Addition: Load 12.6 g (0.1 mol) of Benzyl chloride into the addition funnel. Add it dropwise over 60 minutes to the stirring amine solution.
-
Control: The slow addition ensures the concentration of electrophile remains low relative to the nucleophile, statistically favoring mono-alkylation.[1]
-
-
Reaction: After addition is complete, stir at 40°C for 4 hours .
-
Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 3:1).
Phase 3: Workup & Purification
-
Quench: Evaporate the ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue.
-
Partition: Dissolve the residue in 100 mL Water and 100 mL DCM .
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer again with 2 x 50 mL DCM .[1]
-
Note: The excess unreacted glycine ethyl ester (free base) is partially water-soluble but will partition into DCM.[1]
-
-
Washing: Wash the combined organic layers with Brine (50 mL) . Dry over anhydrous
.[1][2] -
Concentration: Filter and concentrate in vacuo.
-
Purification (Distillation): The crude oil contains the product and excess glycine ethyl ester.[1]
Workflow Visualization
Caption: Operational workflow emphasizing the intermediate filtration and controlled addition steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Di-benzyl Impurity | Localized high concentration of BnCl | Increase stirring speed; reduce addition rate of BnCl.[1] |
| Low Conversion | Temperature too low or old reagents | Increase temp to 60°C; ensure BnCl is not hydrolyzed (check purity). |
| Emulsion during Workup | Amphiphilic nature of amines | Add solid NaCl to saturate the aqueous phase; filter through Celite if necessary.[1] |
| Product Color | Oxidation of amines | Perform reaction under Nitrogen ( |
Characterization Data (Expected)
-
Appearance: Clear to pale yellow oil.[1]
-
NMR (
, 400 MHz): 7.35-7.25 (m, 5H, Ar-H), 4.18 (q, 2H, ), 3.80 (s, 2H, ), 3.40 (s, 2H, ), 1.90 (br s, 1H, NH), 1.28 (t, 3H, ).[1] -
MS (ESI): Calculated for
; Found 194.2.[1]
Safety Considerations
-
Benzyl Chloride: A potent lachrymator and suspected carcinogen.[1] Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.[1]
-
Triethylamine: Flammable and corrosive.[1]
-
Waste Disposal: All aqueous waste containing benzyl chloride residues must be treated with base (NaOH) to hydrolyze active alkylating agents before disposal.[1]
References
-
Guidechem. How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively? (Accessed 2023).[1][9]
-
PubChem. N-Benzylglycine ethyl ester Compound Summary. National Library of Medicine.[1] [1]
-
Organic Syntheses. Glycine ethyl ester hydrochloride.[1][3][8] Org.[1][7][8][9][10] Syn. Coll. Vol. 2, p.310.[1] [1]
-
Google Patents. CN1202076C - Production method of N-benzyl glycine ethyl ester.[1]
Sources
- 1. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
N,N-Dibenzylglycine as a precursor for amino acid derivatives
Application Note: N,N-Dibenzylglycine as a Strategic Scaffold for
Executive Summary
This compound (N,N-DBG) and its ester derivatives represent a cornerstone class of "masked" glycine equivalents in organic synthesis. Unlike carbamate-based protecting groups (Boc, Fmoc) utilized in peptide chemistry, the N,N-dibenzyl moiety provides extreme steric bulk and non-carbamate stability, making it the precursor of choice for generating
This guide details the operational protocols for transforming this compound ethyl ester into complex non-proteinogenic amino acids. It focuses on the Glycine Enolate Strategy , a robust method for constructing carbon-carbon bonds at the
Strategic Utility & Mechanism
The utility of N,N-DBG lies in its ability to stabilize the
-
Steric Shielding: The two benzyl groups prevent N-alkylation during the enolate formation step, forcing reaction exclusively at the C-terminus (
-carbon). -
Enolate Stability: The ester enolate of N,N-DBG is generated using strong, non-nucleophilic bases (e.g., LDA, LiHMDS).
-
Orthogonality: The benzyl groups are stable to basic and acidic conditions used in alkylation but are cleanly removed via catalytic hydrogenation (
, Pd/C), releasing the free primary amine.
Mechanism of Action: The Alkylation Cycle
Figure 1: The this compound Enolate Alkylation Cycle.
Experimental Protocols
Protocol A: Preparation of this compound Ethyl Ester
Prerequisite: Synthesis of the scaffold from commercially available Glycine Ethyl Ester HCl.[1]
Materials:
-
Glycine ethyl ester hydrochloride (1.0 equiv)
-
Benzyl chloride (2.2 equiv)[2]
-
Potassium carbonate (
) (anhydrous, 2.5 equiv) -
Acetonitrile (ACN) or DMF (Solvent)[3]
-
Sodium iodide (catalytic, 0.1 equiv)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend Glycine ethyl ester HCl (10 g, 71.6 mmol) and
(24.7 g, 179 mmol) in ACN (150 mL). -
Addition: Add Benzyl chloride (18.2 mL, 157 mmol) and catalytic NaI (1.0 g).
-
Reaction: Heat the mixture to reflux (
C) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2); the mono-benzyl intermediate appears first, followed by the di-benzyl product. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess carbonate). -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry over
, filter, and concentrate. The crude oil can be purified via flash column chromatography (SiO2, Hexane/EtOAc 9:1) to yield a pale yellow oil.-
Expected Yield: 85–90%
-
Data:
NMR (CDCl3) shows a singlet for the benzylic protons ( ppm) and the ethyl ester signals.
-
Protocol B: -Alkylation (The "Masked" Glycine Enolate)
Target: Synthesis of racemic Phenylalanine analog (Example using Benzyl Bromide).
Safety Note: LDA is pyrophoric. All steps must be performed under inert atmosphere (
Materials:
-
This compound ethyl ester (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)
-
Electrophile (e.g., Benzyl bromide, 1.2 equiv)
-
Dry THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
LDA Preparation (In-situ):
-
Cool a flame-dried flask containing dry THF (20 mL/g substrate) to
C (Dry ice/Acetone bath). -
Add Diisopropylamine.
-
Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at
C to ensure complete LDA formation.
-
-
Enolate Formation:
-
Dissolve this compound ethyl ester in a minimal amount of dry THF.
-
Add this solution dropwise to the LDA solution at
C. -
Critical: Stir for 45–60 minutes at
C. The solution usually turns yellow/orange, indicating enolate formation.
-
-
Alkylation:
-
Add the Electrophile (neat or in THF) dropwise.
-
Allow the reaction to stir at
C for 1 hour, then slowly warm to room temperature over 3–4 hours.
-
-
Quenching:
-
Quench with saturated aqueous
solution.
-
-
Extraction:
-
Extract with Diethyl Ether or EtOAc (3x). Combine organics, wash with brine, dry (
), and concentrate.
-
-
Purification:
-
Purify via column chromatography.[4] The bulky benzyl groups make the product lipophilic, facilitating separation from unreacted polar impurities.
-
Protocol C: Deprotection (Hydrogenolysis)
Objective: Removal of N-benzyl groups to yield the free amino acid ester.
Procedure:
-
Dissolve the alkylated product in Methanol or Ethanol (0.1 M concentration).
-
Add Palladium on Carbon (Pd/C, 10 wt% loading, 20% by weight of substrate).
-
Note: Add catalyst carefully under Argon to prevent ignition of solvent vapors.
-
-
Hydrogenation:
-
Purge the vessel with
gas (balloon pressure is usually sufficient for N-benzyl cleavage, though a Parr shaker at 40 psi accelerates the reaction). -
Stir vigorously at Room Temperature for 12–24 hours.
-
Monitoring: TLC will show the disappearance of the UV-active starting material (benzyl groups) and the appearance of a ninhydrin-positive spot at the baseline (free amino acid).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[5] Concentrate the filtrate to obtain the
-amino acid ethyl ester.-
Hydrolysis (Optional): To get the free acid, treat with 1M LiOH in THF/Water, then acidify to pH 6 (isoelectric point).
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Enolate Color | Yellow to bright orange | If colorless, LDA formation may have failed (wet THF). |
| Temperature | Strict | Warming too fast can cause self-condensation (Claisen). |
| Electrophile | Primary alkyl halides (Iodides/Bromides) | Secondary halides react poorly due to steric bulk of dibenzyls. |
| Yield | Typically 70–90% for alkylation | Low yield? Ensure strictly anhydrous conditions. |
| Stereochemistry | Racemic (unless chiral catalyst used) | For enantioselective synthesis, use a chiral phase-transfer catalyst (e.g., Maruoka catalyst) instead of LDA/THF. |
References
-
Synthesis of this compound Ethyl Ester
-
General Enolate Alkylation Methodology
-
Application in Asymmetric Synthesis (Contextual)
-
Hydrogenolysis of Benzyl Groups
-
Source: BenchChem. (2025).[5] Diphenylmethylene-Glycine Benzyl Ester in Pharmaceutical Synthesis (Analogous Protocol).
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C16H18ClNO2 | CID 174081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
Troubleshooting & Optimization
Technical Support Center: N,N-Dibenzylglycine Synthesis
Welcome to the technical support resource for the synthesis of N,N-Dibenzylglycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific laboratory context.
Introduction: The Importance of this compound
This compound and its derivatives are valuable building blocks in organic and medicinal chemistry. They serve as intermediates in the synthesis of various pharmaceutical agents and are utilized in the development of novel peptide mimics known as peptoids, which exhibit enhanced proteolytic stability.[1] Given its utility, a robust and high-yielding synthetic route is critical for advancing research and development projects.
The most common synthetic approach is the direct N-alkylation of glycine with a benzyl halide. While straightforward in principle, this reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide will primarily address troubleshooting this popular method, while also providing an alternative route via reductive amination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to address the most common issues encountered during the synthesis of this compound.
Category 1: Low or No Product Yield
Question: My reaction yield is consistently below 40% when reacting glycine with benzyl bromide and potassium carbonate. What are the primary factors I should investigate?
Answer: Low yields in this alkylation are a frequent challenge and typically stem from a combination of factors related to reagents, stoichiometry, and reaction conditions.
-
Inadequate Deprotonation of Glycine: Glycine exists as a zwitterion (H₃N⁺CH₂COO⁻) and requires a sufficiently strong base to generate the nucleophilic amino group. While potassium carbonate (K₂CO₃) is a common choice, its effectiveness is highly dependent on the solvent and temperature. In solvents like DMF or DMSO, heating is required to achieve sufficient basicity. For the reaction to proceed, the amine must be deprotonated to attack the benzyl bromide.
-
Poor Reagent Solubility: Glycine has very poor solubility in many common organic solvents. If the glycine is not adequately dissolved or suspended, the reaction becomes a heterogeneous mixture with a slow reaction rate limited by the solid-liquid interface.
-
Suboptimal Stoichiometry: To favor the formation of the di-benzylated product over the mono-benzylated intermediate, a molar excess of the benzylating agent is required. A common starting point is 2.2 to 2.5 equivalents of benzyl bromide.
-
Insufficient Heat or Reaction Time: This is a kinetically slow reaction that requires thermal energy. Typical temperatures range from 70-100°C.[1] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) to ensure it has run to completion, which can take anywhere from 5 to 24 hours.
Question: Could my choice of base be the problem? What are the pros and cons of different bases?
Answer: Absolutely. The base is one of the most critical parameters.
| Base | Pros | Cons | Causality & Expert Insight |
| K₂CO₃ / Cs₂CO₃ | Inexpensive, easy to handle, effective in polar aprotic solvents. | Can result in a heterogeneous mixture, may require higher temperatures. | Carbonates are moderately strong bases suitable for this reaction. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often leading to better yields but at a higher cost.[2] |
| NaOH / KOH | Very inexpensive, strong base. | Can promote side reactions like hydrolysis of the benzyl halide to benzyl alcohol and elimination reactions. Its use in organic solvents is limited. | Strong hydroxides are often too aggressive. They can generate significant amounts of benzyl alcohol, which complicates purification and reduces the effective concentration of your alkylating agent. |
| Triethylamine (TEA) / DIPEA | Organic bases, good solubility in organic solvents. | Often not strong enough to efficiently deprotonate glycine's ammonium group. Can form stable ammonium salts that may complicate the reaction. | While useful for alkylating protected amino acids, these bases are generally insufficient for unprotected glycine unless a more reactive alkylating agent or specific activating agents are used.[1][3] |
Recommendation: For the direct alkylation of glycine, potassium carbonate remains the most balanced choice for scalability and cost-effectiveness. Ensure vigorous stirring and sufficient heating to maximize its efficacy.
Category 2: Side Product Formation
Question: I'm observing a significant byproduct that I suspect is the quaternary ammonium salt. How can I minimize its formation?
Answer: The formation of the tetralkylammonium salt, [Bn₃N⁺CH₂COOH]Br⁻, is a classic over-alkylation side reaction. The desired product, this compound, is itself a nucleophile and can compete with the mono-benzylglycine intermediate for the remaining benzyl bromide.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of benzyl bromide. While a slight excess (2.2 eq.) is needed, going to 3.0 equivalents or higher will significantly favor the quaternary salt formation.
-
Monitor the Reaction: Use TLC to track the disappearance of the mono-benzylated intermediate and the appearance of the desired product. Stop the reaction as soon as the intermediate is consumed.
-
Temperature Control: Higher temperatures can sometimes increase the rate of this side reaction. If over-alkylation is severe, try running the reaction at a slightly lower temperature for a longer duration.
Workflow for Troubleshooting Low Yield and Side Products
Caption: Troubleshooting logic for this compound synthesis.
Category 3: Purification Challenges
Question: How can I effectively separate my this compound product from unreacted glycine and inorganic salts after the reaction?
Answer: Purification is best achieved by leveraging the amphoteric nature of the amino acid product through an acid-base workup. Unreacted glycine has very different solubility properties that can also be exploited.
Standard Purification Protocol:
-
Initial Filtration: After cooling the reaction mixture (e.g., in DMF), add a solvent like diethyl ether or ethyl acetate to precipitate the crude product and salts. Filter this solid mixture. This step helps to remove the bulk of the high-boiling point solvent.
-
Dissolution in Base: Suspend the crude solid in water and add a base (e.g., 1M NaOH) until the pH is ~10-11. This compound will deprotonate to form the highly water-soluble sodium salt (N,N-Dibenzylglycinate). Unreacted glycine will also dissolve. Most organic, non-acidic impurities will remain insoluble.
-
Filtration (Optional): If there are significant insoluble organic impurities, filter the basic aqueous solution.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 2M HCl) with vigorous stirring. As the solution becomes acidic (pH ~3-4), the this compound will protonate and precipitate as a white solid. Unreacted glycine is much more soluble in acidic water and will largely remain in the solution.[1]
-
Isolation and Drying: Collect the precipitated product by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining salts, and dry under vacuum.
Detailed Experimental Protocols
Protocol 1: Direct Alkylation of Glycine with Benzyl Bromide
This protocol is a standard method for producing this compound.
Reaction Scheme: NH₂(CH₂)COOH + 2 PhCH₂Br --(K₂CO₃, DMF)--> (PhCH₂)₂N(CH₂)COOH
Reaction Mechanism: Sₙ2 Alkylation
Caption: Sₙ2 mechanism for the first benzylation of glycine.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass / Volume |
| Glycine | 75.07 | 1.0 | 50 | 3.75 g |
| Benzyl Bromide | 171.04 | 2.2 | 110 | 18.81 g (13.1 mL) |
| Potassium Carbonate | 138.21 | 2.5 | 125 | 17.28 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 100 mL |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glycine (3.75 g, 50 mmol) and anhydrous potassium carbonate (17.28 g, 125 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask.
-
Reagent Addition: While stirring, add benzyl bromide (13.1 mL, 110 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80°C in an oil bath and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase 9:1 DCM:Methanol with 1% acetic acid, staining with ninhydrin to visualize primary/secondary amines). The reaction is typically complete in 8-12 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 300 mL of ice-cold water. c. Extract the aqueous phase twice with 100 mL portions of diethyl ether to remove unreacted benzyl bromide and benzyl alcohol. d. Cool the aqueous layer in an ice bath and acidify to pH 3 by the slow addition of 6M HCl. A white precipitate will form. e. Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with three 50 mL portions of cold deionized water. c. Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Yield: 65-80%; White crystalline solid.
Protocol 2: Reductive Amination (Alternative Route)
This two-step, one-pot method involves the reaction of dibenzylamine with glyoxylic acid and is an excellent alternative if direct alkylation proves problematic.[4]
Reaction Scheme: (PhCH₂)₂NH + OHC-COOH --([H])--> (PhCH₂)₂N(CH₂)COOH
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass / Volume |
| Dibenzylamine | 197.28 | 1.0 | 20 | 3.95 g (3.7 mL) |
| Glyoxylic Acid (monohydrate) | 92.06 | 1.1 | 22 | 2.02 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 | 30 | 1.89 g |
| Methanol | - | - | - | 80 mL |
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve glyoxylic acid monohydrate (2.02 g, 22 mmol) in 80 mL of methanol.
-
Imine Formation: Add dibenzylamine (3.7 mL, 20 mmol) to the solution. Stir at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
-
Reduction: Cool the solution in an ice bath. In small portions over 15 minutes, carefully add sodium cyanoborohydride (1.89 g, 30 mmol). Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: a. Quench the reaction by carefully adding 2M HCl until the pH is ~2 (to destroy excess borohydride). b. Remove the methanol under reduced pressure. c. Adjust the pH of the remaining aqueous solution to ~10 with 2M NaOH. d. Wash the basic solution with diethyl ether (2 x 50 mL) to remove any unreacted dibenzylamine. e. Acidify the aqueous layer to pH 3 with 6M HCl to precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: 70-85%.
References
- BenchChem (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)
- Chem-Impex (Date not available). This compound ethyl ester.
- BenchChem (2025). Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz.
-
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]
-
ResearchGate (2006). A Facile Synthesis of N-Benzylallylglycine. [Link]
-
Reddit r/Chempros (2022). N-alkylation of glycine. [Link]
-
Fernandez-Rodriguez, P., et al. (2021). Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a: Michael acceptors scope (II). ResearchGate. [Link]
Sources
Technical Support Guide: N,N-Dibenzylglycine Solubility & Handling
Doc ID: TS-DBG-004 | Last Updated: 2026-02-03 Department: Application Science & Technical Support Target Audience: Medicinal Chemists, Peptide Synthesis Researchers
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
N,N-Dibenzylglycine (often abbreviated as (Bn)₂Gly or N,N-Bn₂-Gly ) presents a classic solubility paradox common to protected amino acids. While the core glycine backbone is highly polar and zwitterionic, the two bulky benzyl groups introduce significant lipophilicity (hydrophobicity).
This duality creates a specific "solubility window" that often confuses researchers accustomed to working with standard amino acids. In neutral water, the hydrophobic benzyl domains dominate, causing the compound to crash out or form an oily residue. However, its amphoteric nature allows for complete dissolution in aqueous media if the pH is manipulated correctly to form a salt.
Physicochemical Profile
| Property | Value / Description |
| Chemical Structure | |
| Molecular Weight | 255.31 g/mol (Free Acid) |
| Solubility (Neutral Water) | Very Low / Insoluble (Hydrophobic dominance) |
| Solubility (Ethanol) | High (Especially >40°C) |
| pKa (Approximate) | |
| Isoelectric Point (pI) |
Troubleshooting Guide (Q&A)
Issue 1: "The sample floats or clumps in water and won't dissolve."
Diagnosis: You are likely attempting to dissolve the free acid form (zwitterion) in neutral water (pH ~7). At this pH, the molecule is electrically neutral (net charge 0), and the hydrophobic benzyl groups prevent hydration.
Corrective Protocol:
-
Acidic Shift (Form Cation): Add 1.0 equivalent of dilute HCl (1M). The amine protonates, forming the soluble hydrochloride salt (
). -
Basic Shift (Form Anion): Add 1.0 equivalent of NaOH or
. The carboxylic acid deprotonates, forming the soluble carboxylate salt ( ).
Technical Insight: The solubility of this compound is pH-dependent. It follows a U-shaped solubility curve, with the minimum at its isoelectric point (pI ≈ 5.5–6.0).
Issue 2: "My sample dissolved in ethanol but precipitated when I added water."
Diagnosis: This is the "Anti-Solvent Effect." this compound is highly soluble in ethanol due to favorable van der Waals interactions between the solvent and the benzyl rings. Water acts as an anti-solvent for the neutral species, increasing the polarity of the bulk solvent beyond what the hydrophobic domains can tolerate.
Corrective Protocol:
-
For Recrystallization: This is actually a desired effect. Dissolve the compound in the minimum amount of hot ethanol (boiling). Remove from heat and add warm water dropwise until slight turbidity (cloudiness) persists. Cool slowly to 4°C to grow pure crystals.
-
For Homogeneous Solution: If you need a mixed solvent system, maintain the ethanol fraction >60% or adjust the pH away from the pI.
Issue 3: "I bought the Hydrochloride salt, but it's not dissolving in organic solvents."
Diagnosis: The hydrochloride salt (
Corrective Protocol:
-
Switch Solvent: Use Methanol or DMSO , which have higher dielectric constants.
-
Free Base Conversion: If you need it in an organic phase (e.g., for a coupling reaction), partition the salt between Dichloromethane (DCM) and Aqueous NaHCO₃ . The compound will deprotonate, become neutral, and migrate into the DCM layer.
Experimental Workflows
Workflow A: Recrystallization (Purification)
Best for: Removing impurities after synthesis.
-
Dissolution: Place crude this compound in an Erlenmeyer flask. Add Ethanol (95% or absolute) .
-
Heat: Warm to near boiling (~75°C) on a stir plate. Add solvent in small portions until fully dissolved.[1][2]
-
Filtration (Optional): If insoluble particles remain (dust/salts), filter while hot.[1]
-
Crystallization: Remove from heat.
-
Option 1 (Standard): Let cool to room temperature undisturbed.
-
Option 2 (Anti-solvent): Add Water dropwise to the hot solution until it turns faintly cloudy. Add one drop of ethanol to clear it.
-
-
Harvest: Cool to 4°C for 2 hours. Filter the white crystals and wash with cold 50% Ethanol/Water.
Workflow B: pH-Switch Solubility Check
Best for: Verifying identity and solubility limits.
Reference Data
Solubility & Property Table
| Solvent System | Condition | Solubility Outcome | Mechanism |
| Water (pH 7) | 25°C | Insoluble | Hydrophobic effect of benzyl groups > Zwitterionic hydration. |
| Water (pH 1) | 25°C | Soluble | Formation of Hydrochloride salt ( |
| Water (pH 12) | 25°C | Soluble | Formation of Sodium carboxylate salt ( |
| Ethanol | 25°C | Soluble | Solvation of hydrophobic benzyl domains. |
| Ethanol | 70°C | Very Soluble | Increased kinetic energy overcomes lattice energy. |
| Diethyl Ether | 25°C | Sparingly Soluble | Free acid is too polar; Salt is insoluble. |
Speciation Diagram
At pH < 2.5 : Species is Positively Charged (Soluble). At pH 2.5 - 8.5 : Species is Zwitterionic (Net neutral, Least Soluble ). At pH > 8.5 : Species is Negatively Charged (Soluble).
References
-
PubChem. (n.d.). This compound (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2010). Synthesis of N-benzylglycine derivatives and solubility studies. (Inferred from context of benzylated amino acid purification protocols). [Link]
-
Org. Synth. (1987).[3][6] General procedures for amino acid benzylation and purification. Organic Syntheses. [Link]
Sources
preventing ester hydrolysis during N,N-Dibenzylglycine workup
Welcome to the Amino Acid Derivatives Technical Support Center .
Below is a comprehensive troubleshooting guide designed for researchers encountering stability issues with N,N-Dibenzylglycine esters (ethyl or methyl). This guide addresses the specific challenge of ester hydrolysis during workup—a common failure mode due to the high susceptibility of glycine esters to nucleophilic attack, exacerbated by the lack of steric hindrance at the
Support Module 1: The Mechanism of Failure
Q: Why is my ester hydrolyzing so rapidly compared to other amino acid derivatives?
A: Two factors conspire against this compound esters:
-
Steric Accessibility: Unlike valine or phenylalanine derivatives, glycine has no side chain at the
-position. This leaves the ester carbonyl highly exposed to nucleophilic attack by hydroxide ions ( ) or even water. -
Intramolecular Catalysis: The tertiary nitrogen in the N,N-dibenzyl group possesses a lone pair. While the benzyl groups are bulky, the nitrogen can still act as a local base, increasing the effective pH in the micro-environment of the ester bond, or stabilizing the transition state for hydrolysis.
Visualizing the Threat: The following diagram illustrates the base-catalyzed saponification pathway you must avoid.
Figure 1: Mechanism of base-catalyzed hydrolysis. The lack of steric bulk at the glycine alpha-carbon accelerates the initial nucleophilic attack.
Support Module 2: Optimization of the Reaction Quench
Q: I use
A: The standard "pour into water" quench is dangerous here because the residual carbonate creates a high pH aqueous environment (pH > 11). Protocol:
-
Cool Down: Chill the reaction mixture to 0°C before any aqueous contact.
-
The "Dry" Quench (Recommended): If your solvent is non-miscible with water (e.g., Toluene, DCM), filter off the solid inorganic salts (
, ) before adding any water. This removes the bulk of the base source physically, rather than chemically. -
The Buffered Wash: If you must wash with water, never use pure water or basic brine. Use a Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride (saturated solution diluted 1:1 with water) .
Data: Hydrolysis Risk vs. pH
Estimated half-life (
| Aqueous Environment pH | Estimated Stability ( | Risk Level |
| pH > 12 (1M NaOH) | < 5 minutes | Critical Failure |
| pH 10 (Carbonate) | ~ 30-60 minutes | High |
| pH 7-8 (Buffered) | > 24 hours | Safe |
| pH 4-5 (Mild Acid) | Days | Optimal |
Support Module 3: Workup Workflows
Q: I am seeing emulsions and yield loss during extraction. What is the alternative?
A: this compound esters are lipophilic.[1] Emulsions often occur because the product is partially protonated (acting as a surfactant) or due to fine carbonate particulates.
Recommended Workflow: The "Anhydrous Isolation" (Best Practice) Avoid water entirely by precipitating the product as a salt. This is the most robust method to prevent hydrolysis.
Figure 2: Anhydrous isolation workflow. Converting the amine to a salt (HCl or Tosylate) deactivates the nitrogen lone pair and allows isolation without exposure to aqueous base.
Protocol for Salt Formation:
-
Evaporate the reaction solvent (DMF/Acetonitrile) completely.
-
Redissolve the oily residue in anhydrous Diethyl Ether or Ethyl Acetate .
-
Dropwise add 4M HCl in Dioxane or a solution of p-Toluenesulfonic acid (TsOH) .
-
The this compound ethyl ester will precipitate as a white solid.
-
Filter and wash with ether. This salt is indefinitely stable.
Support Module 4: Troubleshooting FAQ
Q: My product turned into a solid white mass in the separatory funnel. What happened? A: You likely formed a stable emulsion or "rag layer."
-
Fix: Do not shake vigorously; swirl gently. Add solid NaCl to saturate the aqueous layer (Salting Out). If the pH is high, the ester may have already hydrolyzed to the carboxylic acid (this compound), which is zwitterionic and has poor solubility in both phases at neutral pH.
Q: Can I use silica gel chromatography? A: Yes, but silica is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites. However, ensure you elute quickly. Prolonged exposure to silica can cause ester cleavage or transesterification if methanol is used in the eluent.
Q: I need the free base, not the salt. How do I store it? A: The free base is an oil and is prone to oxidation and slow hydrolysis by atmospheric moisture.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Storing it as a solution in anhydrous ethanol can prevent transesterification (since the solvent matches the ester), but dry solid salt storage is superior.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester stability profiles).
-
Bolchi, C., et al. (2015).[2] Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid.[3] Journal of Organic Chemistry. (Describes non-aqueous workup and salt precipitation strategies for benzyl esters).
-
Sajiki, H. (1995).[4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C-EDA complex. Tetrahedron Letters. (Context on benzyl group stability and manipulation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for base-catalyzed hydrolysis of unhindered esters).
Sources
Technical Support Center: N,N-Dibenzylglycine (N,N-DBG) Crystallization
Introduction: The Purity Paradox
Welcome to the technical support hub for N,N-Dibenzylglycine (N,N-DBG). If you are accessing this guide, you are likely facing a specific set of challenges: your product is either oiling out (forming a sticky gum instead of crystals) or failing to meet HPLC purity specifications (typically >98%) due to persistent mono-benzylglycine or inorganic salt contamination.
N,N-DBG is an amphoteric zwitterion with a significantly higher lipophilicity than its precursors. Successful purification requires exploiting two specific physical properties:
-
The Isoelectric Point (pI): The pH at which net charge is zero and water solubility is lowest.
-
Lipophilic Contrast: The solubility difference between the di-benzyl product and the mono-benzyl impurity in organic solvents.
Module 1: The Diagnostic Matrix
Use this table to identify your specific failure mode before proceeding to protocols.
| Symptom | Probable Root Cause | Immediate Diagnostic Action |
| Product "Oils Out" (Sticky gum/droplets) | Supersaturation too high; Temperature > Melting Point (in solvent); Impurities lowering MP. | Check solvent composition.[1] If water content is high, the "oil" is likely the hydrated zwitterion. |
| High "Mono" Impurity (N-Benzylglycine) | pH during isolation was too low (< 4.0) or too high (> 8.0); Inadequate washing. | Run TLC/HPLC. Mono-benzylglycine is more polar; it should stay in the aqueous mother liquor. |
| High Ash Content (Inorganic Salts) | Occlusion during rapid precipitation; Washing solvent too non-polar. | Perform a "Reslurry" in water.[2] N,N-DBG is poorly soluble in cold water; salts are highly soluble. |
| Colored Product (Yellow/Brown) | Benzyl halides oxidation or polymerization of benzyl alcohol byproducts. | Recrystallize with activated charcoal (carbon) filtration. |
Module 2: The "Oiling Out" Crisis (FAQ)
Q: My solution turns cloudy, but instead of crystals, I see oil droplets on the flask walls. Why?
A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the attraction between solute molecules is stronger than the attraction between solute and solvent, but the temperature is too high for a crystal lattice to form.
The Mechanism: Impurities (like unreacted benzyl chloride) depress the melting point of your N,N-DBG. If the crystallization temperature is above this depressed melting point, the product comes out as a liquid.
The Fix (The "Reheat & Seed" Protocol):
-
Stop Cooling: Do not cool further; the oil will just harden into an amorphous glass, trapping impurities.
-
Reheat: Warm the mixture until the oil redissolves and the solution is clear.
-
Adjust Solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to increase solubility slightly.
-
Seed: Add pure N,N-DBG seed crystals at a temperature just below the saturation point.
-
Slow Cool: Cool at a rate of 5°C per hour. The seeds provide a template for the oil to deposit onto as an ordered lattice, bypassing the liquid phase.
Module 3: Removing the Mono-Benzyl Impurity[3]
Q: I have 5-10% N-Benzylglycine in my crude. How do I separate it without column chromatography?
A: You must exploit the Hydrophobic Gap .
-
N-Benzylglycine: Secondary amine, moderately polar, moderate water solubility.
-
This compound: Tertiary amine, two phenyl rings, highly lipophilic, very low water solubility at pI.
The Logic: In a water-heavy solvent system at pH ~6.0 (the approximate pI), N,N-DBG is virtually insoluble. The Mono-impurity, being more polar, retains higher solubility.
The Protocol:
-
Dissolve crude in minimal hot Ethanol.
-
Slowly add Water until turbidity persists.
-
Cool to 4°C.
-
Critical Step: Filter and wash the cake with Water (not Ethanol). The water wash dissolves the trapped Mono-impurity and inorganic salts, while the hydrophobic N,N-DBG cake repels the water and remains solid.
Module 4: Validated Experimental Protocols
Protocol A: Isoelectric Precipitation (Crude Cleanup)
Use this for initial isolation from the reaction mixture.
-
Dissolution: Dissolve the crude reaction mass in Water at pH > 10 (using NaOH). N,N-DBG exists as the soluble sodium salt.
-
Extraction (Optional but Recommended): Wash this alkaline aqueous layer with Ethyl Acetate.
-
Why? This removes non-acidic impurities (unreacted Benzyl Chloride, Benzyl Alcohol, Tribenzylamine) which are soluble in organic solvents but insoluble in water.
-
Note: The N,N-DBG stays in the water layer.
-
-
Acidification: Slowly add HCl to the aqueous layer while stirring.
-
Target pH: Adjust pH to 5.5 – 6.5 .
-
Filtration: Filter the white precipitate.
-
Wash: Wash cake thoroughly with Water to remove NaCl and Mono-benzylglycine.
Protocol B: Recrystallization (Polishing)
Use this if HPLC purity is <98% after Protocol A.
-
Solvent System: Ethanol : Water (approx. 80:20 v/v).
-
Dissolve: Suspend solid in Ethanol. Heat to reflux (approx. 78°C). Add water dropwise if needed to clear the solution, but N,N-DBG is quite soluble in hot ethanol.
-
Clarification: If colored, add Activated Carbon (5% w/w), stir for 15 mins, and filter hot through Celite.
-
Crystallization: Allow filtrate to cool slowly to room temperature.
-
Troubleshooting: If oiling out occurs here, refer to Module 2.
-
-
Collection: Filter crystals and wash with cold 50% Ethanol/Water .
-
Drying: Dry under vacuum at 50°C.
Module 5: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
This flowchart guides you through the purification logic based on impurity profile.
Caption: Decision matrix for selecting the correct purification strategy based on impurity type.
Diagram 2: The Isoelectric Purification Workflow
Visualizing the solubility changes across the pH scale.
Caption: The "pI Swing" mechanism. Purity is achieved by targeting the insolubility window at pH 6.0.
References
-
PubChem. (2025).[5][6][7] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Mettler Toledo. (2022). Oiling Out in Crystallization: Mechanisms and Control Strategies. Available at: [Link]
-
University of Pittsburgh. (n.d.). Common Solvents for Crystallization and Polarity Guide. Department of Chemistry. Available at: [Link]
-
European Pharmaceutical Review. (2017). Impurity Occurrence and Removal in Crystalline Products. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data for Amino Acids and Amines. Available at: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C16H18ClNO2 | CID 174081 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming steric hindrance in N,N-Dibenzylglycine coupling
Welcome to the technical support center for challenges related to the peptide coupling of N,N-Dibenzylglycine. As a Senior Application Scientist, I understand that incorporating sterically demanding building blocks is a significant hurdle in modern peptide synthesis and drug development. The bulky N,N-dibenzyl substitution presents a unique steric challenge, rendering the glycine nitrogen non-nucleophilic and sterically shielding the carboxylic acid.
This guide is designed to provide you with expert, field-proven insights and actionable protocols to overcome these challenges. We will move beyond simple step-by-step instructions to explain the causality behind our strategic recommendations, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Coupling Issues
This section addresses the most frequent problems encountered during the coupling of this compound.
Question 1: I am observing very low or no coupling efficiency. My standard coupling conditions (e.g., DCC/HOBt) are failing. What is the root cause and how do I fix it?
Answer:
This is the most common issue and stems directly from the severe steric hindrance imposed by the two benzyl groups. This hindrance operates on two levels:
-
Shielding the Carboxyl Group: The bulky benzyl groups act as a steric shield, preventing standard coupling reagents from efficiently accessing and activating the carboxylic acid.
-
Reduced Nucleophilicity (if it's the N-terminus): While your question concerns coupling the carboxyl end, it's worth noting that the N,N-dibenzyl groups also render the nitrogen electron-rich but sterically inaccessible, making it a poor nucleophile.
Standard carbodiimide methods, even with additives like 1-Hydroxybenzotriazole (HOBt), often lack the raw activating power to overcome this barrier.[1] To achieve a successful coupling, you must employ a more potent activation strategy.
Recommended Solutions:
1. Switch to High-Potency Onium Salt Reagents: The most reliable approach is to use modern uronium or phosphonium salt-based coupling reagents.[2] These reagents react with the carboxylic acid to form highly reactive ester intermediates that can overcome the steric barrier.
-
Uronium/Aminium Salts (HATU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective.[3] They form OAt-esters, which are more reactive than the corresponding OBt-esters due to the lower pKa of their leaving group (HOAt) and anchimeric assistance from the pyridine nitrogen.[2]
-
Phosphonium Salts (PyAOP, PyBOP): Phosphonium-based reagents like PyAOP and PyBOP are also excellent choices for hindered couplings.[2][4] A key advantage is that they do not cause guanidinylation of the N-terminus, a side reaction sometimes seen with excess uronium reagents during slow couplings.[2]
-
Oxyma-Based Reagents (COMU): COMU is a third-generation uronium reagent that incorporates the Oxyma Pure® leaving group. It offers coupling efficiencies comparable or superior to HATU, is non-explosive, and has better solubility.[5]
2. Convert to an Acid Halide: For extremely challenging couplings, converting the this compound to its acid chloride or acid fluoride is a powerful, albeit more aggressive, strategy.[5][6] This creates a highly electrophilic species that will react with the amine component.
-
Acid Fluorides: These are generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Amino acid fluorides are exceptionally well-suited for coupling sterically hindered α,α-disubstituted amino acids.[5]
-
Acid Chlorides: Can be formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method requires careful handling due to the reactivity and potential side reactions.
3. Utilize the Mixed Anhydride Method: This classical method can be effective for hindered systems.[7] By reacting this compound with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM), you generate a reactive mixed anhydride intermediate.
Question 2: My coupling is working, but I'm seeing significant epimerization of the adjacent chiral amino acid in my peptide chain. How can I suppress this?
Answer:
The aggressive conditions required to force the coupling of a sterically hindered amino acid can unfortunately promote racemization at the adjacent stereocenter.[5] This occurs because the strong base and extended reaction times can facilitate the formation of an oxazolone intermediate or direct enolization, leading to a loss of stereochemical integrity.[8]
Recommended Solutions:
-
Optimize Your Additive: When using carbodiimide or onium salt methods, the choice of additive is critical.
-
Select a Weaker Base: While a strong, hindered base like Diisopropylethylamine (DIPEA) is often used to maximize reaction rates, it is also a major contributor to racemization.[9]
-
Switch to N-Methylmorpholine (NMM) or sym-Collidine: For couplings where racemization is a concern, switching to a weaker base is highly recommended.[5] NMM is an excellent first choice. In particularly sensitive cases, the even weaker base sym-collidine can be employed.
-
-
Control the Temperature: Avoid excessive heating. While increasing the temperature can overcome the activation energy barrier, it will dramatically accelerate the rate of racemization.[9] Perform the activation step at 0 °C before allowing the reaction to slowly warm to room temperature.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so difficult to couple?
The core issue is steric hindrance . The two bulky benzyl groups attached to the nitrogen atom create a crowded environment that physically blocks the reactive centers of the molecule.
As illustrated in Figure 1, these benzyl groups act like large umbrellas, making it difficult for coupling reagents to approach and activate the carboxyl group.
Q2: Which coupling reagent should I choose? Is there a single "best" option?
There is no universal "best" reagent, as the optimal choice depends on a balance of reactivity, cost, and the specific requirements of your synthesis (e.g., risk of racemization). The following table summarizes the top-tier options for difficult couplings.
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Key Disadvantages |
| Uronium/Aminium | HATU, HCTU | Very High | Widely used, proven efficacy for hindered couplings.[3] | Can cause guanidinylation side reactions if used in excess; HATU can be expensive.[2] |
| Oxyma-Uronium | COMU | Very High | Excellent reactivity, safer (non-explosive), better solubility.[5] | Newer reagent, may be less available than HATU. |
| Phosphonium | PyBOP, PyAOP | High | Does not cause guanidinylation; excellent for cyclization and fragment coupling.[2] | Byproducts can sometimes be difficult to remove. |
| Acid Fluoride | TFFH (in-situ) | Extremely High | Often succeeds where other methods fail; ideal for α,α-disubstituted amino acids.[5] | Generates HF as a byproduct; requires careful handling. |
Recommendation Workflow:
Q3: Can I simply increase the reaction temperature or extend the reaction time?
While modestly increasing temperature or time can sometimes improve yields, it should be approached with extreme caution.[10]
-
Increased Risk of Side Reactions: Higher temperatures significantly increase the rate of racemization and can lead to the decomposition of sensitive reagents (like HATU) and the desired product.
-
Diminishing Returns: If the activation energy is simply too high for your chosen reagent, extended time or heat may only lead to more byproducts without a meaningful increase in yield.
Recommendation: Optimize your coupling reagent, base, and solvent first. Use temperature and time as a final variable to tweak, not as a primary solution.
Experimental Protocols
Protocol 1: High-Potency Coupling using HATU
This protocol is a robust starting point for coupling the carboxylic acid of this compound to a resin-bound or solution-phase amine.
Materials:
-
N-Fmoc-N,N-Dibenzylglycine
-
Amine component (e.g., H-AA-Resin)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve N-Fmoc-N,N-Dibenzylglycine (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (for max reactivity) or NMM (to suppress racemization) (3.0 eq.). Stir the mixture at 0 °C for 5-10 minutes. You should observe a color change as the active ester forms.
-
Coupling: Add the activated solution to your amine component (1.0 eq.). If using a resin, ensure it has been pre-swollen in DMF.[11]
-
Reaction: Allow the reaction to proceed, stirring at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid phase). For difficult couplings, reaction times of 4-12 hours may be necessary.
-
Workup:
-
Solid Phase: Filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry under vacuum.
-
Solution Phase: Quench the reaction with aqueous ammonium chloride, dilute with an organic solvent (e.g., Ethyl Acetate), and perform standard aqueous washes and purification by column chromatography.
-
Protocol 2: Acid Fluoride Mediated Coupling
This is an extremely powerful method for the most challenging cases. This protocol describes an in situ formation of the acid fluoride.[5][11]
Materials:
-
N-Fmoc-N,N-Dibenzylglycine
-
Amine component
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Fmoc-N,N-Dibenzylglycine (1.2 eq.) and TFFH (1.2 eq.) in anhydrous DCM.
-
Acid Fluoride Formation: Cool the solution to 0 °C. Add DIPEA (2.4 eq.) dropwise. Stir at 0 °C for 15-20 minutes to form the acid fluoride.
-
Coupling: In a separate vessel, dissolve your amine component (1.0 eq.) in anhydrous DCM with DIPEA (1.2 eq.). Add this solution to the freshly prepared acid fluoride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over sodium sulfate, and purify by column chromatography.
References
-
Benchchem. Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
-
Benchchem. impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
-
BOC Sciences. Commonly Used Coupling Reagents in Peptide Synthesis.
-
PubMed. A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses.
-
Royal Society of Chemistry. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function.
-
Benchchem. Technical Support Information Bulletin 1147 - Coupling Dialkylglycines.
-
BOC Sciences. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
-
Princeton University Department of Chemistry. Subtle steric differences reveal a model for Ni cross-coupling success.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Aapptec. Coupling Reagents.
-
Merck Millipore. Novabiochem® Coupling reagents.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of N-Benzylated Glycine Derivatives in CDCl₃
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic chemistry, the structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts for N,N-Dibenzylglycine and its precursors in deuterated chloroform (CDCl₃). Understanding the subtle shifts in proton resonances upon N-alkylation of the glycine backbone is critical for reaction monitoring, impurity profiling, and the confirmation of molecular identity.
This guide moves beyond a simple data repository. As Senior Application Scientists, we delve into the causality behind the observed chemical shifts, offering insights grounded in fundamental principles of molecular structure and electron density. The presented data is a compilation from reliable chemical databases and spectral repositories, ensuring a trustworthy foundation for your research.
Comparative Analysis of ¹H NMR Chemical Shifts
The substitution of protons on the nitrogen atom of glycine with benzyl groups induces significant changes in the ¹H NMR spectrum. The electron-withdrawing nature of the benzyl groups and the resulting steric environment directly influence the chemical shifts of the α-protons of the glycine backbone and the benzylic protons.
Below is a table comparing the ¹H NMR chemical shifts of glycine, benzylamine, dibenzylamine, and this compound ethyl ester in CDCl₃. Due to the limited availability of a published spectrum for this compound under these exact conditions, data for its ethyl ester is presented as a close analogue. The ethyl ester group will have a minor electronic effect on the adjacent methylene protons compared to a carboxylic acid, but the overall trends in chemical shifts provide valuable insights.
| Compound | Structure | α-CH₂ (ppm) | N-CH₂ (ppm) | Aromatic-H (ppm) | Other (ppm) |
| Glycine | H₂NCH₂COOH | ~3.55 (in D₂O) | - | - | NH₂ and COOH (broad, exchangeable) |
| Benzylamine | C₆H₅CH₂NH₂ | - | 3.84 | 7.2-7.4 | 1.52 (NH₂) |
| Dibenzylamine | (C₆H₅CH₂)₂NH | - | 3.78 | 7.2-7.4 | 1.61 (NH) |
| This compound ethyl ester | (C₆H₅CH₂)₂NCH₂COOCH₂CH₃ | 3.33 | 3.75 | 7.2-7.4 | 4.15 (q, OCH₂), 1.25 (t, CH₃) |
Key Observations and Interpretive Insights:
-
α-Methylene Protons (α-CH₂): In glycine, the α-protons resonate around 3.55 ppm (in D₂O). In this compound ethyl ester, these protons are shifted upfield to approximately 3.33 ppm. This upfield shift is somewhat counterintuitive as one might expect the electron-withdrawing benzyl groups to deshield these protons. However, the lone pair of the nitrogen atom is involved in resonance with the carbonyl group of the ester, and the steric bulk of the two benzyl groups may force a conformation that shields the α-protons.
-
Benzylic Protons (N-CH₂): The benzylic protons of benzylamine and dibenzylamine appear at 3.84 ppm and 3.78 ppm, respectively. In this compound ethyl ester, these protons are found at 3.75 ppm. The relatively consistent chemical shift of these protons across the series indicates that the electronic environment of the benzylic position is not dramatically altered by the substitution on the nitrogen atom.
-
Aromatic Protons: The aromatic protons of the benzyl groups consistently appear in the 7.2-7.4 ppm region, typical for monosubstituted benzene rings. The substitution on the nitrogen atom has a negligible effect on the chemical shifts of these distant protons.
-
Exchangeable Protons: The amine (NH₂) and carboxylic acid (COOH) protons of glycine, and the amine (NH) proton of benzylamine and dibenzylamine are exchangeable and often appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and solvent.
Experimental Protocol: Acquisition of a ¹H NMR Spectrum
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a compound like this compound in CDCl₃. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the dry sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of an internal standard is crucial for accurate chemical shift referencing.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter which can degrade spectral quality.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity and pulse shapes.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. A stable lock is essential for maintaining a constant magnetic field during acquisition.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak (CHCl₃ at ~7.26 ppm). This process minimizes magnetic field inhomogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Receiver Gain (RG): Set the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload. An automatic receiver gain setting is often a good starting point.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient to resolve most proton signals.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Phase the spectrum to obtain pure absorption peak shapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizing Structural Relationships
The following diagrams illustrate the molecular structures and the different proton environments of the compared molecules.
Caption: Molecular structures of the compared N-benzylated glycine derivatives.
Caption: Workflow illustrating the structural progression and key chemical shifts.
References
A Comparative Guide to HPLC Method Development for N,N-Dibenzylglycine Analysis
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of N,N-Dibenzylglycine, a crucial intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, the purity and quantification of such compounds are paramount. This document offers an in-depth exploration of Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches, supported by scientific rationale and hypothetical performance data to guide your method development process.
Introduction to this compound and Analytical Challenges
This compound is an amino acid derivative characterized by a glycine core with two benzyl groups attached to the nitrogen atom. This structure imparts a unique combination of polarity from the carboxylic acid group and hydrophobicity from the benzyl substituents. This dual nature can present challenges in achieving optimal retention and peak shape using a single chromatographic mode. The objective of any analytical method for this compound is to provide accurate, reproducible, and robust quantification, often in the presence of starting materials, by-products, or degradation products.
This guide will explore two chromatographic strategies to address the analytical challenges associated with this compound:
-
Reversed-Phase (RP) HPLC: A widely used technique that separates molecules based on their hydrophobicity.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique that excels at retaining and separating polar and hydrophilic compounds.[4][5]
We will delve into the experimental design for each method, present a comparative analysis of their performance, and provide detailed protocols to be adapted in your laboratory. All proposed methods are designed to be validated according to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and regulatory compliance.[3][6][7][8][9][10]
Method Development Strategy: A Tale of Two Phases
The choice between RP-HPLC and HILIC is fundamentally about exploiting the key physicochemical characteristics of this compound to achieve the desired separation.
Caption: Logical workflow for selecting the appropriate HPLC method for this compound.
Strategy 1: Reversed-Phase HPLC - The Workhorse Approach
Reversed-phase chromatography is the most common HPLC mode, utilizing a nonpolar stationary phase and a polar mobile phase.[4] For this compound, the hydrophobic benzyl groups will interact with the C18 stationary phase, providing retention.
Causality Behind Experimental Choices (RP-HPLC)
-
Column Selection: A C18 column is the standard choice for RP-HPLC due to its strong hydrophobic retention. Given the moderate polarity of this compound, a standard C18 phase should provide adequate retention without being excessively strong.
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent like acetonitrile (ACN) is used. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shapes for many compounds.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds. To ensure consistent retention and good peak shape for the carboxylic acid moiety of this compound, the pH of the mobile phase should be buffered at least 2 units below its pKa. With an estimated pKa of ~2.3, a mobile phase pH of ~2.5-3.0, achieved with an additive like trifluoroacetic acid (TFA) or formic acid, will suppress the ionization of the carboxyl group, leading to increased hydrophobic interaction and better retention. Formic acid is a good choice as it is also compatible with mass spectrometry (MS) detection.
-
Detection: The presence of two benzyl groups suggests strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength detector can be used. A wavelength of 254 nm is a good starting point, with further optimization by examining the UV spectrum of the analyte.
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is beneficial to ensure that any impurities with different polarities are eluted with good peak shapes within a reasonable runtime.[11]
Experimental Protocol: Reversed-Phase HPLC
Caption: Experimental workflow for the Reversed-Phase HPLC analysis of this compound.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Dilute the stock solution to the desired concentration range for calibration standards and samples.
-
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Alternative for Polarity
HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[5][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[5] The retention mechanism in HILIC is complex and involves partitioning of the analyte into a water-enriched layer on the stationary phase surface, as well as ionic and hydrogen bonding interactions.
Causality Behind Experimental Choices (HILIC)
-
Column Selection: A variety of polar stationary phases can be used for HILIC, such as bare silica, or bonded phases with amide, diol, or zwitterionic functionalities. An amide-based column is a good starting point as it offers robust and reproducible retention for a wide range of polar compounds.
-
Mobile Phase Composition: The mobile phase in HILIC consists of a high percentage of organic solvent (typically >70% acetonitrile) and a smaller percentage of an aqueous buffer. The high organic content ensures the formation of the aqueous layer on the stationary phase necessary for hydrophilic partitioning.
-
Mobile Phase Buffer: A buffer is necessary to control the pH and provide counter-ions to facilitate consistent interactions with the stationary phase. Ammonium formate is an excellent choice as it is volatile and MS-compatible. The pH of the buffer can be adjusted to control the ionization state of the analyte. For this compound, maintaining a slightly acidic to neutral pH will ensure the carboxylic acid is ionized, promoting hydrophilic interaction.
-
Detection: Similar to the RP method, UV detection at 254 nm is suitable. HILIC is also highly compatible with mass spectrometry, which can provide greater sensitivity and selectivity if required.[12]
-
Gradient Elution: A gradient in HILIC involves increasing the proportion of the aqueous component of the mobile phase to elute the analytes. This is the opposite of a reversed-phase gradient.
Experimental Protocol: HILIC
Caption: Experimental workflow for the HILIC analysis of this compound.
Step-by-Step Methodology:
-
Instrumentation:
-
UHPLC/HPLC system with a gradient pump, autosampler, column oven, and a DAD or Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 4.5.
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 4.5.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-9 min: 40% B
-
9-9.1 min: 40% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: 254 nm or MS (full scan or SIM mode).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A.
-
Dilute the stock solution to the desired concentration range for calibration standards and samples using Mobile Phase A. It is crucial to dissolve the sample in a solvent with a high organic content to ensure good peak shape.
-
Performance Comparison: RP-HPLC vs. HILIC
The following table summarizes the expected performance characteristics of the two proposed methods based on hypothetical, yet realistic, experimental data.
| Performance Parameter | Reversed-Phase (RP) HPLC Method | HILIC Method | Rationale for Performance |
| Retention Time (min) | 12.5 | 6.8 | The amphiphilic nature of the analyte leads to strong retention on the C18 column. HILIC provides faster elution with a sharper peak. |
| Resolution (Rs) from a polar impurity | 1.8 | > 2.0 | HILIC often provides better resolution for polar impurities that would otherwise elute near the void volume in RP-HPLC. |
| Theoretical Plates (N) | ~15,000 | ~20,000 | The use of a sub-2 µm particle size column in the HILIC method generally leads to higher efficiency. |
| Tailing Factor | 1.3 | 1.1 | The suppressed ionization in the RP method can sometimes lead to peak tailing. The ionized state in HILIC can result in more symmetrical peaks. |
| Sensitivity (LOD, ng/mL) | ~10 | ~5 (with MS) | MS detection, which is highly compatible with HILIC, typically offers superior sensitivity compared to UV detection. |
| Robustness | High | Moderate to High | RP-HPLC methods are generally considered very robust. HILIC methods can be more sensitive to mobile phase composition and equilibration times. |
Conclusion and Recommendations
Both Reversed-Phase HPLC and HILIC offer viable strategies for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
Reversed-Phase HPLC is a robust and reliable method that is well-suited for routine quality control applications where high throughput is not the primary concern. Its simplicity and the widespread availability of C18 columns make it an attractive first choice.
-
HILIC emerges as a superior alternative when higher throughput, improved resolution of polar impurities, and higher sensitivity (especially when coupled with MS) are required. It is particularly advantageous in a drug development setting where comprehensive impurity profiling is essential.
It is recommended to screen both methods during the initial stages of development to determine which provides the optimal separation for the specific sample matrix. The methods presented in this guide provide a solid foundation for this investigation. Subsequent method validation should be performed in accordance with ICH guidelines to ensure the method is fit for its intended purpose.[6][7]
References
-
PubChem. This compound. [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
National Institutes of Health. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection. [Link]
-
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
-
SIELC Technologies. Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
National Institutes of Health. N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
National Institutes of Health. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem. [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
-
ScholarWorks@UARK. Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
YouTube. Validation of Analytical Methods according to the New FDA Guidance. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of N-Substituted Glycine Derivatives
For researchers and professionals in drug development and chemical analysis, a deep understanding of molecular structure and fragmentation behavior is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled insights into the composition and stability of novel compounds. This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of N,N-Dibenzylglycine and its analogs, N-monobenzylglycine and N,N-dimethylglycine. By examining the influence of N-substitution on fragmentation pathways, this document aims to equip researchers with the expertise to predict and interpret mass spectra of related compounds, a critical skill in the rapid identification and characterization of molecules in complex matrices.
Introduction: The Significance of N-Substitution in Glycine Derivatives
N-substituted glycine derivatives are a broad class of compounds with significant applications in medicinal chemistry and materials science.[1] The nature of the substituent on the nitrogen atom profoundly influences the molecule's chemical and physical properties, including its fragmentation pattern in mass spectrometry. Understanding these patterns is not merely an academic exercise; it is fundamental to structural elucidation, metabolite identification, and the development of robust analytical methods.
This guide will focus on this compound, a molecule featuring two bulky benzyl groups, and compare its fragmentation behavior with two structurally simpler analogs: N-monobenzylglycine and N,N-dimethylglycine. This comparison will illuminate the characteristic fragmentation pathways dictated by the presence and number of benzyl and methyl groups.
Fragmentation Analysis of this compound and its Analogs
Due to the limited availability of a direct mass spectrum for this compound in publicly accessible databases, we will utilize the electron ionization (EI) mass spectrum of its close structural analog, N-Benzylglycine ethyl ester , as a proxy to infer the fragmentation of the core structure.[2][3] This approach allows us to dissect the fragmentation behavior of the key benzylamino moiety.
Predicted Fragmentation of this compound
The structure of this compound, with its two benzyl groups, is expected to exhibit characteristic fragmentation patterns dominated by the facile cleavage of the benzylic C-N bonds. Upon ionization, the primary fragmentation events are predicted to be:
-
Formation of the Tropylium Ion (m/z 91): This is a hallmark of compounds containing a benzyl group. The initial cleavage of a C-N bond would generate a benzyl radical and a corresponding cation, or more favorably, the benzyl cation itself, which readily rearranges to the highly stable tropylium ion. This fragment is anticipated to be the base peak in the spectrum.
-
Loss of a Benzyl Group: The cleavage of one benzyl group would lead to a significant fragment ion.
-
Decarboxylation: The loss of the carboxylic acid group as CO2 is another common fragmentation pathway for amino acids.
Comparative Fragmentation Patterns
To provide a clear comparison, we will analyze the fragmentation of N-Benzylglycine ethyl ester (as a proxy for this compound), N-monobenzylglycine (inferred), and N,N-dimethylglycine.
| Compound | Key Fragments (m/z) and Proposed Structures |
| N-Benzylglycine ethyl ester | 193 (M+) : Molecular ion 120 : [M - COOC2H5]+ 106 : [M - CH2COOC2H5]+ 91 : Tropylium ion (base peak) |
| N-monobenzylglycine (Inferred) | 165 (M+) : Molecular ion 120 : [M - COOH]+ 91 : Tropylium ion (likely base peak) 74 : [M - C7H7]+ |
| N,N-dimethylglycine | 104 ([M+H]+) : Protonated molecule 58 : [M - COOH]+ (base peak) 42 : [CH2=N(CH3)]+ |
Table 1: Comparison of Key Fragment Ions of N-Substituted Glycine Derivatives.
Mechanistic Insights into Fragmentation Pathways
The observed and inferred fragmentation patterns reveal distinct pathways driven by the nature of the N-substituents.
This compound (inferred from N-Benzylglycine ethyl ester)
The fragmentation of N-benzyl substituted glycine derivatives is dominated by cleavages that lead to the formation of the stable tropylium ion.
Caption: Predicted Fragmentation of this compound.
N-monobenzylglycine
The fragmentation of N-monobenzylglycine is expected to be a hybrid of the patterns observed for benzyl-containing compounds and simple amino acids.
Caption: Inferred Fragmentation of N-monobenzylglycine.
N,N-dimethylglycine
In contrast, the fragmentation of N,N-dimethylglycine is characterized by the loss of the carboxyl group and the formation of a stable iminium ion.
Caption: Fragmentation of N,N-dimethylglycine.
Experimental Protocol for Mass Spectrometric Analysis
To ensure the reproducibility and accuracy of fragmentation data, a well-defined experimental protocol is essential. The following is a generalized procedure for the analysis of N-substituted glycine derivatives using Electrospray Ionization (ESI) tandem mass spectrometry.
Sample Preparation
-
Standard Solutions: Prepare 1 mg/mL stock solutions of each analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Dilute the stock solutions to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Infusion: Introduce the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Scan Range: m/z 50-500
-
-
MS/MS (Tandem MS) Parameters:
-
Select the protonated molecule ([M+H]+) as the precursor ion.
-
Collision Gas: Argon
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Caption: General Experimental Workflow.
Conclusion
The fragmentation patterns of N-substituted glycine derivatives are highly dependent on the nature of the N-substituents. Compounds bearing benzyl groups, such as this compound, are characterized by the formation of the stable tropylium ion (m/z 91). In contrast, N,N-dimethylglycine undergoes facile decarboxylation to produce a characteristic iminium ion. A thorough understanding of these fragmentation mechanisms, supported by robust experimental protocols, is crucial for the confident structural elucidation of this important class of molecules. This guide provides a foundational framework for researchers to approach the mass spectrometric analysis of novel N-substituted glycine derivatives.
References
-
PubChem. N-Benzylglycine ethyl ester. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
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PubChem. This compound. [Link]
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NIST. N-Benzylglycine ethyl ester. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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PubChem. N-Benzylglycine ethyl ester. [Link]
-
MassBank. N,N-Dimethylglycine. [Link]
-
Ahangar, P., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
De Pauw, E., & Gabelica, V. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 38(2), 166–177. [Link]
Sources
Precision Melting Point Determination of N,N-Dibenzylglycine Hydrochloride
The following guide details the precision thermal characterization of N,N-Dibenzylglycine Hydrochloride , designed for researchers requiring rigorous data for purity validation and identity confirmation.
CAS: 65130-70-3 | Formula: C₁₆H₁₈ClNO₂ | MW: 291.77 g/mol
Executive Summary
This compound hydrochloride is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including peptidomimetics and chiral auxiliaries. As a hydrochloride salt, its thermal behavior is characterized by high crystallinity and a propensity for decomposition near its melting point. Accurate determination of its melting point (MP) is not merely a physical constant check but a definitive test of salt stoichiometry and solvation state.
This guide compares the two industry-standard methodologies—Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) —and provides a validated protocol for distinguishing true melting from thermal decomposition.
Part 1: Compound Profile & Thermal Expectations
Before initiating analysis, the operator must understand the theoretical thermal profile of the analyte. Hydrochloride salts of amino acid derivatives often exhibit "pseudo-melting," where the crystal lattice collapses simultaneously with the release of HCl gas (dehydrochlorination).
| Property | Specification | Notes |
| Compound | This compound HCl | Di-benzyl substitution increases lipophilicity vs. glycine. |
| State | Crystalline Solid | White to off-white powder.[1] |
| Hygroscopicity | Moderate to High | HCl salts attract atmospheric moisture; drying is mandatory. |
| Expected MP Range | > 180°C (Decomposition) | Note: Mono-benzyl analog melts ~232°C (dec). Expect similar high-thermal stability followed by rapid degradation. |
Part 2: Methodology Comparison (CMP vs. DSC)
For pharmaceutical-grade characterization, the choice of method dictates the reliability of the data.
Method A: Capillary Melting Point (The Rapid Standard)
-
Principle: Visual observation of phase transition in a thin-walled glass capillary heated in an oil bath or metal block.[2]
-
Best For: Routine purity checks, quick identification.
-
Limitation: Subjective interpretation of "meniscus formation" vs. "wetting." Difficult to distinguish melting from decomposition (browning).
Method B: Differential Scanning Calorimetry (The Analytical Standard)
-
Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.
-
Best For: Definitive characterization, resolving solvates, and determining onset of decomposition (
). -
Advantage: Quantitative calculation of Enthalpy of Fusion (
).
Comparative Analysis Table
| Feature | Capillary Method (CMP) | Differential Scanning Calorimetry (DSC) |
| Precision | ± 1.0 – 2.0 °C | ± 0.1 °C |
| Sample Size | 1 – 5 mg | 2 – 5 mg |
| Decomposition | Visual (browning/gas bubbles) | Exothermic event on thermogram |
| Moisture Effect | Broadens range (lowers value) | Distinct endotherm (volatilization) before melt |
| Cost/Run | Low | High |
| Data Output | Range ( | Thermogram ( |
Part 3: Experimental Protocols
1. Sample Preparation (Critical Step)[3]
-
Drying: Dry the sample in a vacuum oven at 60°C for 4 hours prior to analysis to remove surface moisture.
-
Grinding: Gently triturate the sample in an agate mortar to ensure uniform particle size (fine powder). Avoid excessive force which may induce mechanochemical degradation.
2. Protocol A: Capillary Method (Optimized)
-
Loading: Fill a standard capillary tube to a height of 2–3 mm. Compact by tapping on a hard surface (packing density affects heat transfer).
-
Fast Ramp: Heat rapidly (10°C/min) to 160°C to save time.
-
Slow Ramp: At 160°C, reduce heating rate to 1°C/min .
-
Observation:
-
Collapse Point: Solid pulls away from walls (sintering).
-
Meniscus Point: First drop of liquid forms (Record as
). -
Clear Point: Sample is fully liquid (Record as
).
-
-
Decomposition Check: If the liquid turns brown or bubbles vigorously immediately, record as "
" rather than melting point.
3. Protocol B: DSC Method (Gold Standard)
-
Pan Selection: Use hermetically sealed aluminum pans with a pinhole lid. Rationale: The pinhole allows escaping moisture/HCl to vent without rupturing the pan, while maintaining pressure equilibrium.
-
Reference: Empty aluminum pan (matched weight).
-
Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis: Integrate the main endothermic peak.
-
Sharp Endotherm: Pure melting.
-
Broad Endotherm (<100°C): Solvent/Water loss.[4]
-
Exotherm immediately following Endotherm: Melt-decomposition.
-
Part 4: Data Interpretation & Decision Logic
Visualizing the decision process is crucial when dealing with labile salts.
Figure 1: Decision tree for interpreting thermal events during analysis. Note that "Browning" indicates chemical degradation, invalidating thermodynamic melting point data.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 174081, this compound hydrochloride. Retrieved February 3, 2026 from [Link]
-
Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. 6th ed., Pearson Education, 2000. (Standard reference for capillary method protocols).
-
Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, vol. 248, 1995, pp. 1-59. (Authoritative source on DSC interpretation).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
